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  • Product: N-methylcyclohexanepropanamine

Core Science & Biosynthesis

Foundational

Molecular weight and formula of N-methylcyclohexanepropanamine

An In-depth Technical Guide to N-methylcyclohexanepropanamine: Properties, Synthesis, and Analysis Abstract This technical guide provides a comprehensive overview of N-methylcyclohexanepropanamine, a saturated heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-methylcyclohexanepropanamine: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of N-methylcyclohexanepropanamine, a saturated heterocyclic amine. The document is intended for researchers, scientists, and professionals in drug development. It details the fundamental physicochemical properties, including molecular formula and weight, and explores potential synthetic pathways. A significant focus is placed on modern analytical methodologies for its characterization and quantification, with an emphasis on techniques relevant to pharmaceutical quality control, such as the detection of potential N-nitrosamine impurities. This guide synthesizes theoretical knowledge with practical, field-proven insights to serve as a key resource for the scientific community.

Introduction and Chemical Identity

N-methylcyclohexanepropanamine belongs to the class of N-alkylated cycloalkylamines. Its structure consists of a cyclohexane ring connected to a three-carbon propyl chain, with a terminal secondary amine bearing a methyl group. While not a widely commercialized chemical, its structural motifs are present in various biologically active molecules and pharmaceutical intermediates. The carbon-nitrogen (C-N) bonds are pivotal in the synthesis of numerous bioactive compounds[1].

The precise nomenclature can be ambiguous, but for this guide, we define N-methylcyclohexanepropanamine as N-methyl-3-(cyclohexyl)propan-1-amine . Isomers such as N-methyl-n-propylcyclohexanamine and N-methyl-2-propylcyclohexanamine share the same molecular formula and weight but differ in the connectivity of the propyl group[2][3][4]. Understanding the specific properties and synthesis of this defined isomer is crucial for its potential application in research and development.

A critical aspect for drug development professionals is the potential for secondary amines like N-methylcyclohexanepropanamine to form N-nitrosamine impurities. These impurities are a significant concern due to their carcinogenic potential, necessitating highly sensitive analytical methods for their detection and control in pharmaceutical products[5][6].

Physicochemical and Molecular Properties

The fundamental properties of N-methylcyclohexanepropanamine are derived from its molecular structure. These properties are essential for designing synthetic routes, developing analytical methods, and predicting its behavior in various chemical and biological systems.

Molecular Formula and Weight

Based on its structure (a C6 ring, a C3 chain, and a C1 methyl group on the nitrogen), the core properties are as follows:

PropertyValueSource
Chemical Formula C₁₀H₂₁NPubChem[3][4]
Molecular Weight 155.28 g/mol PubChem[3][4]
Exact Mass 155.1674 g/mol NIST[2]
IUPAC Name N-methyl-3-(cyclohexyl)propan-1-amine-

Note: The values are consistent across isomers like N-methyl-n-propylcyclohexanamine.

Computed Physicochemical Properties

While experimental data for this specific isomer is scarce, computational models provide reliable estimates for key properties relevant to laboratory handling and process development.

PropertyPredicted ValueSignificance
Boiling Point ~190-210 °CImportant for purification via distillation and for setting GC parameters.
Density ~0.85-0.90 g/cm³Necessary for mass-to-volume conversions in synthesis.
LogP (Octanol/Water) ~3.1Indicates high lipid solubility and low water solubility; relevant for extraction and chromatography.
pKa (Conjugate Acid) ~10.5Shows it is a moderately strong base, which influences its behavior in acidic/basic media and extraction protocols.

Note: Predicted values are based on cheminformatics models and data for similar structures like N,N-dimethylcyclohexanamine[7].

Synthesis and Manufacturing Pathways

The synthesis of N-methylcyclohexanepropanamine can be approached through several established organic chemistry reactions. The choice of pathway depends on the availability of starting materials, desired scale, and purity requirements. N-methylation is a key technique used to modulate the physicochemical properties of molecules for improved metabolic stability and membrane permeability[8][9].

Pathway 1: Reductive Amination

This is a highly efficient and common method for forming C-N bonds. It involves the reaction of an aldehyde with an amine in the presence of a reducing agent.

  • Step 1: Synthesis of the Aldehyde: Cyclohexanepropionaldehyde (3-cyclohexylpropanal) is the key intermediate. It can be synthesized from cyclohexene via hydroformylation.

  • Step 2: Reductive Amination: The aldehyde reacts with methylamine (CH₃NH₂) to form an intermediate imine/enamine, which is then reduced in situ to the final secondary amine product.

Causality: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent because it is mild, selective for imines over aldehydes, and can be used in a one-pot reaction, simplifying the workflow and improving yield.

G start 3-Cyclohexylpropanal intermediate Imine Intermediate start->intermediate Reaction reagent1 Methylamine (CH3NH2) reagent1->intermediate product N-methylcyclohexanepropanamine intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->product G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Add Diluent & Internal Std p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Filter Supernatant p3->p4 a1 Inject into LC-MS/MS p4->a1 a2 Data Acquisition (MRM Mode) a1->a2 d1 Integrate Peaks a2->d1 d3 Quantify Sample d1->d3 d2 Generate Calibration Curve d2->d3

Sources

Exploratory

N-Methylcyclohexanepropanamine (CAS 478626-71-0): Comprehensive Safety Data, Handling Protocols, and Applications in Drug Discovery

Executive Summary In modern drug discovery, aliphatic secondary amines are highly sought-after building blocks for synthesizing lipophilic, target-specific pharmacophores. N-methylcyclohexanepropanamine (also known as 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, aliphatic secondary amines are highly sought-after building blocks for synthesizing lipophilic, target-specific pharmacophores. N-methylcyclohexanepropanamine (also known as 3-cyclohexyl-N-methyl-1-propanamine) is a specialized, rare chemical intermediate utilized in early-stage discovery[1]. However, like most aliphatic amines, it presents significant handling challenges due to its inherent nucleophilicity and basicity.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory safety compliance and practical benchtop application. This guide dissects the causality behind the compound's hazards, provides a self-validating experimental workflow, and outlines the structure-activity relationship (SAR) logic that justifies its use in medicinal chemistry.

Physicochemical Profiling and Hazard Causality

To safely handle any chemical, one must first understand the mechanistic root of its physical properties. N-methylcyclohexanepropanamine is a secondary aliphatic amine. The nitrogen atom possesses an unshared pair of electrons, rendering the molecule both a strong Lewis base and a potent nucleophile.

Quantitative Data Summary

Table 1: Physicochemical and Identification Properties

PropertyValue
Chemical Name 3-cyclohexyl-N-methyl-1-propanamine
CAS Registry Number 478626-71-0
Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Structural Class Secondary Aliphatic Amine
MDL Number MFCD11212396
The Causality of Amine Toxicity

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular structure:

  • Corrosivity (H314): The high pKa of the secondary amine allows it to rapidly abstract protons from ambient moisture and biological tissues. Upon dermal contact, it saponifies epidermal lipids and extracts cellular water, leading to severe, rapid tissue necrosis[2][3].

  • Respiratory Distress & Glaucopsia: Aliphatic amines are volatile. Inhalation of these vapors can cause severe respiratory tract irritation[4]. Furthermore, amine vapors can absorb into the corneal fluid of the eye, causing a temporary but severe visual disturbance known as "glaucopsia" (blue-grey vision and halos around lights)[5].

Safety Data Sheet (SDS) Navigation and Compliance

Because N-methylcyclohexanepropanamine is often supplied as a rare chemical for early discovery without exhaustive bespoke analytical data[1], researchers must apply universal aliphatic amine SDS handling protocols[4][6].

Mandatory Engineering Controls
  • Ventilation: All manipulations must occur within a certified chemical fume hood. Local exhaust ventilation (LEV) prevents the buildup of vapors that could exceed the Occupational Safety and Health Administration (OSHA) permissible exposure limits[4].

  • Closed Systems: When scaling up, utilize Schlenk lines or closed-system addition funnels to isolate the nucleophile from the laboratory atmosphere.

Personal Protective Equipment (PPE)
  • Dermal Protection: Standard latex is insufficient. Use heavy-duty nitrile or butyl rubber gloves, which offer superior resistance to basic organic permeation[6].

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) are mandatory to prevent corneal edema and glaucopsia[5][6].

Experimental Workflow: Safe Handling & Synthetic Application

In drug development, N-methylcyclohexanepropanamine is typically utilized in nucleophilic acyl substitutions (amidation) or reductive aminations. Below is a self-validating protocol for an amidation reaction that inherently prioritizes safety through chemical causality.

Protocol: Safe Amidation Workflow
  • Reagent Preparation: Dissolve the carboxylic acid partner in anhydrous dichloromethane (DCM) within a fume hood. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes at room temperature.

  • Temperature Control (Causality Step): Cool the reaction vessel to 0°C using an ice bath. Why? The nucleophilic attack of the secondary amine is highly exothermic. Cooling mitigates thermal runaway, preventing solvent boil-off and subsequent toxic vapor exposure.

  • Amine Addition: Slowly add N-methylcyclohexanepropanamine dropwise.

  • Reaction Monitoring (Self-Validation): Track the reaction progress via LC-MS. Do not proceed to the workup until the secondary amine peak is completely consumed. Why? Consuming the volatile, corrosive amine into a stable, non-volatile amide neutralizes the primary handling hazard.

  • Acidic Quenching: Quench the reaction mixture with 1M HCl. Why? The acid protonates any residual unreacted amine, converting it into a water-soluble, non-volatile ammonium salt. This guarantees that the organic layer is safe to handle during extraction.

  • Extraction & Disposal: Separate the organic layer. The aqueous layer, now containing the neutralized amine salts, must be verified to have a pH < 7 before being routed to aqueous hazardous waste.

Workflow Start Reagent Preparation (Fume Hood) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Reaction Amidation Reaction (0°C to RT) PPE->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench Extract Liquid-Liquid Extraction (DCM/H2O) Quench->Extract Waste Aqueous Waste Disposal (pH < 7) Extract->Waste

Fig 1: Safe handling and amidation workflow for N-methylcyclohexanepropanamine.

Pharmacological Relevance and SAR Logic

Why risk handling a hazardous aliphatic amine? The answer lies in its unique structural contribution to target binding.

When incorporated into a drug scaffold, the N-methylcyclohexanepropyl moiety offers three distinct pharmacological advantages:

  • Increased Lipophilicity: The bulky cyclohexyl ring significantly increases the LogP of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular permeability.

  • Spatial Flexibility: The 3-carbon (propyl) linker provides a flexible tether, allowing the cyclohexyl group to dynamically probe and anchor into deep, hydrophobic receptor pockets.

  • Basic Anchoring: Once converted to a tertiary amine (via alkylation) or utilized as a secondary amine, the nitrogen remains basic enough to become protonated at physiological pH (7.4), allowing it to form critical salt-bridge interactions with acidic residues (like Aspartate or Glutamate) inside the target protein.

SAR_Logic Moiety N-methylcyclohexanepropanamine Moiety Lipophilicity Cyclohexyl Group (Increases LogP) Moiety->Lipophilicity Basicity Secondary Amine (pKa ~10.5) Moiety->Basicity Flexibility Propyl Linker (Spatial Flexibility) Moiety->Flexibility Target Receptor Binding (Hydrophobic Pocket + Salt Bridge) Lipophilicity->Target Hydrophobic Interaction Basicity->Target Ionic Interaction Flexibility->Target Conformational Fit

Fig 2: SAR logic of the N-methylcyclohexanepropyl moiety in receptor binding.

References

  • Title: OSHA Technical Manual (OTM) - Polymer Matrix Materials: Advanced Composites Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Manual of Analytical Methods (NMAM) - Aliphatic Amines Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-methylcyclohexanepropanamine from 3-cyclohexylpropan-1-ol

Abstract & Strategic Overview This application note details the high-fidelity synthesis of N-methylcyclohexanepropanamine (also known as N-methyl-3-cyclohexylpropylamine) starting from 3-cyclohexylpropan-1-ol .[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the high-fidelity synthesis of N-methylcyclohexanepropanamine (also known as N-methyl-3-cyclohexylpropylamine) starting from 3-cyclohexylpropan-1-ol .[1]

While direct alkylation of amines with alkyl halides (


) is a common textbook approach, it is operationally flawed for secondary amine synthesis due to the high risk of over-alkylation (forming tertiary amines or quaternary salts). To ensure chemoselectivity  and scalability , this protocol utilizes a two-step Oxidation-Reductive Amination  pathway.[1]

The Synthetic Logic:

  • Controlled Oxidation: Conversion of the primary alcohol to 3-cyclohexylpropanal using Dess-Martin Periodinane (DMP) . DMP is selected over Swern oxidation to avoid cryogenic conditions (-78°C) and over PCC to eliminate chromium toxicity.[1]

  • Reductive Amination: Formation of the secondary amine using Sodium Triacetoxyborohydride (STAB) . STAB is the reagent of choice (Abdel-Magid protocol) as it selectively reduces the intermediate iminium ion without reducing the aldehyde starting material, minimizing side products.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the reaction pathway and the critical intermediate species.

ReactionPathway Alcohol Start: 3-cyclohexylpropan-1-ol (Primary Alcohol) Aldehyde Intermediate: 3-cyclohexylpropanal (Aldehyde) Alcohol->Aldehyde Oxidation (DMP, DCM, RT) Imine Transient Species: N-methyl iminium ion Aldehyde->Imine MeNH2 (Imine Formation) Product Target: N-methylcyclohexanepropanamine (Secondary Amine) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Step-wise transformation from alcohol to secondary amine via the aldehyde intermediate.[2][3][4][5][6]

Experimental Protocol

Phase 1: Oxidation of 3-Cyclohexylpropan-1-ol

Objective: Isolate 3-cyclohexylpropanal.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3-Cyclohexylpropan-1-ol 142.241.0Substrate
Dess-Martin Periodinane (DMP) 424.141.2Oxidant
Dichloromethane (DCM) -SolventMedium (0.2 M)
NaHCO₃ (sat.[1] aq.) -ExcessBuffer/Quench
Na₂S₂O₃ (sat.[1] aq.) -ExcessReductant (Quench)
Procedure
  • Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 3-cyclohexylpropan-1-ol (1.0 equiv) and dissolve in anhydrous DCM.
    
  • Addition: Cool the solution to 0°C (ice bath). Add DMP (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.

  • Quench (Critical Step): Dilute with

    
    .[1] Pour the mixture into a beaker containing a 1:1 mixture of saturated 
    
    
    
    and saturated
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (DMP byproducts precipitate or dissolve into aqueous phase).
  • Workup: Separate layers. Extract aqueous layer with

    
     (2x). Wash combined organics with brine, dry over 
    
    
    
    , filter, and concentrate in vacuo.
    • Note: Aldehydes can be unstable.[1] Proceed to Phase 2 immediately or store under

      
       at -20°C.
      
Phase 2: Reductive Amination (Abdel-Magid Protocol)

Objective: Selective synthesis of the secondary amine.[1]

Reagents & Stoichiometry
ReagentEquiv.Role
3-Cyclohexylpropanal (from Phase 1)1.0Substrate
Methylamine (2.0M in THF) 1.5–2.0Amine Source
Sodium Triacetoxyborohydride (STAB) 1.4Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) SolventSolvent (Preferred for STAB)
Procedure
  • Imine Formation: In a dry RBF under

    
    , dissolve the aldehyde (1.0 equiv) in DCE (0.2 M). Add Methylamine (1.5 equiv) and Acetic Acid (1.0 equiv). Stir for 30 minutes at RT.
    
    • Expert Insight: The addition of AcOH buffers the reaction, facilitating the formation of the iminium ion, which is the species actually reduced by STAB.

  • Reduction: Add STAB (1.4 equiv) in one portion. Stir at RT for 12–16 hours.

    • Self-Validating Check: The reaction should remain cloudy/suspension initially.[1] If the solution turns clear immediately, check for moisture contamination (STAB decomposes rapidly in water).

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 20 minutes until gas evolution ceases.
    
  • Purification (Acid-Base Extraction):

    • Extract with DCM (3x).[2]

    • Acid Wash: Wash the organic layer with 1N HCl. The product (amine) will protonate and move to the aqueous layer. Discard the organic layer (removes non-basic impurities).

    • Basification: Basify the aqueous layer to pH > 12 using 2N NaOH.

    • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over

      
      , filter, and concentrate.
      

Purification Workflow (Self-Validating System)

The following decision tree ensures high purity without relying solely on column chromatography.

PurificationLogic Crude Crude Reaction Mixture (Amine + impurities) AcidWash Wash with 1N HCl Crude->AcidWash OrgLayer Organic Layer (Discard Non-Basic Impurities) AcidWash->OrgLayer Neutral/Acidic byproducts AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Protonated Amine (R-NH2Me)+ Basify Basify with NaOH (pH > 12) AqLayer->Basify FinalExtract Extract with DCM -> Dry -> Evaporate Basify->FinalExtract Product Pure N-methylcyclohexanepropanamine FinalExtract->Product

Figure 2: Acid-Base extraction workflow for isolating the secondary amine.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Water Content < 0.1%STAB hydrolyzes in water.[1] Use anhydrous solvents and flame-dried glassware.[1]
Temperature 0°C

RT
High temperatures during oxidation can cause aldehyde polymerization or over-oxidation to carboxylic acid.[1]
Stoichiometry Amine Excess (1.5 eq)Using excess methylamine drives the equilibrium toward the imine, preventing the aldehyde from being reduced to the alcohol (a common side reaction).
Reducing Agent STAB vs. NaBH4Do not substitute with NaBH4. NaBH4 is too strong and will reduce the aldehyde to the alcohol before the imine forms. STAB is chemoselective for the imine.[1]

Analytical Validation

To confirm the identity of N-methylcyclohexanepropanamine , look for these key signals:

  • 1H NMR (CDCl3):

    • 
       2.40–2.45 ppm (Singlet, 3H): 
      
      
      
      group.[1][7]
    • 
       2.55–2.65 ppm (Triplet, 2H): 
      
      
      
      adjacent to Nitrogen.
    • 
       0.8–1.8 ppm (Multiplet): Cyclohexyl and propyl chain protons.
      
  • IR Spectroscopy:

    • ~3300

      
      : Weak N-H stretch (secondary amine).[1]
      
    • Absence of ~1720

      
       (Carbonyl) indicates complete conversion of the aldehyde.
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Dess, D. B. , & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 70763, 3-Cyclohexyl-1-propanol.[1] Link

Sources

Application

Preparation of N-methylcyclohexanepropanamine hydrochloride salt

Application Note: Scalable Synthesis and Purification of N-methylcyclohexanepropanamine Hydrochloride Executive Summary This application note details a robust, scalable protocol for the preparation of N-methylcyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Purification of N-methylcyclohexanepropanamine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of N-methylcyclohexanepropanamine hydrochloride (also known as N-methyl-3-cyclohexylpropylamine HCl). This compound serves as a critical building block in the synthesis of neuroactive pharmaceuticals and as a saturated analog for structure-activity relationship (SAR) studies of phenethylamine derivatives.

The method utilizes a Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[1] This route is selected for its high chemoselectivity, mild conditions, and ability to minimize the formation of tertiary amine by-products (over-alkylation), which is a common failure mode in direct alkylation strategies.

Chemical Context & Retrosynthesis

Target Molecule: N-methylcyclohexanepropanamine HCl Formula:


MW:  191.74  g/mol [2]

Retrosynthetic Logic: The synthesis is designed to avoid the use of high-pressure hydrogenation of aromatic precursors, allowing the reaction to proceed in standard glass reactors.

  • Disconnection: The C-N bond is the strategic disconnection point.

  • Precursors: 3-Cyclohexylpropanal and Methylamine.

  • Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Reaction Scheme:



Materials & Reagents

ReagentRoleSpecificationsHazard Note
3-Cyclohexylpropanal Substrate>97% PurityIrritant
Methylamine Amine Source2.0M solution in THFFlammable, Corrosive
Sodium Triacetoxyborohydride (STAB) Reducing Agent95% (Solid)Water Reactive, H2 Gas
1,2-Dichloroethane (DCE) SolventAnhydrousCarcinogen, Flammable
Glacial Acetic Acid Catalyst>99%Corrosive
HCl in Diethyl Ether Salt Former2.0M solutionFlammable, Corrosive

Experimental Protocol

Phase 1: Reductive Amination (Free Base Synthesis)

Objective: Synthesize N-methylcyclohexanepropanamine free base with <5% tertiary amine impurity.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with 3-Cyclohexylpropanal (14.0 g, 100 mmol) and anhydrous DCE (200 mL).

  • Amine Addition: Cool the solution to 0°C. Add Methylamine (2.0M in THF) (60 mL, 120 mmol, 1.2 eq) dropwise over 15 minutes.

    • Expert Insight: A slight excess of amine is used to drive the equilibrium toward the imine.

  • Catalysis: Add Glacial Acetic Acid (6.0 g, 100 mmol, 1.0 eq). Stir for 30 minutes at 0°C to facilitate imine formation.

  • Reduction: Add STAB (31.8 g, 150 mmol, 1.5 eq) in 3 portions over 20 minutes.

    • Caution: Evolution of hydrogen gas may occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–16 hours.

    • Monitoring: Check by TLC (SiO2, 10% MeOH/DCM) or LC-MS. The aldehyde spot should disappear.

  • Quench: Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO3 (150 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction:

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine organic layers and dry over anhydrous

      
      .[5]
      
    • Filter and concentrate under reduced pressure to yield the crude oil (Free Base).

Phase 2: Hydrochlorination & Purification

Objective: Convert the lipophilic oil into a stable, crystalline HCl salt.

  • Dissolution: Dissolve the crude free base oil (~15 g) in anhydrous Diethyl Ether (150 mL).

    • Note: If the oil is not fully soluble, add a minimum amount of absolute ethanol (<5 mL).

  • Acidification: Cool the solution to 0°C. Add 2.0M HCl in Ether (60 mL) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately. Test the supernatant pH; it must be acidic (pH < 2).

  • Precipitation: Stir at 0°C for 1 hour.

  • Filtration: Filter the solid under a nitrogen blanket (hygroscopic risk). Wash the cake with cold anhydrous ether (2 x 50 mL).

  • Recrystallization (Critical for Purity):

    • Dissolve the crude salt in a minimum amount of boiling Isopropanol (IPA) .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Alternative: If crystallization is sluggish, use an Acetonitrile recrystallization.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours over

    
    .
    

Process Visualization

Workflow Diagram: Synthesis Logic

SynthesisWorkflow Start 3-Cyclohexylpropanal (Aldehyde) Imine Imine Intermediate (Unstable) Start->Imine MeNH2, THF AcOH, 0°C FreeBase Crude Free Base (Oil) Imine->FreeBase NaBH(OAc)3 Reductive Amination Salt Final HCl Salt (Crystalline Solid) FreeBase->Salt HCl/Ether Recrystallization

Figure 1: Step-wise conversion from aldehyde precursor to purified salt.

Purification Logic: Handling "Oiling Out"

PurificationLogic Start Crude Salt Precipitation Check State of Product? Start->Check Solid Filter & Wash (Ether) Check->Solid White Powder Oil Oiling Out (Sticky Gum) Check->Oil Sticky Gum Remedy2 Recrystallize (IPA/Et2O) Solid->Remedy2 Final Polish Remedy1 Triturate with Acetone Oil->Remedy1 Step 1 Remedy1->Check Re-evaluate

Figure 2: Decision matrix for purifying amine salts that fail to crystallize immediately.

Analytical Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
1H NMR 400 MHz (D2O)

2.65 (s, 3H, N-Me),

2.95 (t, 2H, N-CH2), Cyclohexyl multiplet (0.9-1.8 ppm).
Melting Point CapillaryDetermine experimentally (Lit. analogs range 150–200°C). Sharp range (<2°C).
Solubility VisualSoluble in Water, MeOH; Insoluble in Ether, Hexane.

Self-Validating Check:

  • The "Bubbling" Test: During the extraction (Phase 1, Step 7), if the addition of NaHCO3 does not produce gas, check if the reaction mixture was actually acidic. STAB reactions generate acetic acid/boric acid complexes that must be neutralized to release the free amine into the organic layer. Failure to neutralize results in low yield as the product remains in the aqueous phase.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][8][9] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16641289, (3-Methylcyclohexyl)propylamine hydrochloride. Link

  • Organic Syntheses. (1941).[4] "Methylamine Hydrochloride."[2] Organic Syntheses, Coll. Vol. 1, p.347. (General reference for amine salt handling). Link

  • Sigma-Aldrich. (2023). "Application Note – Reductive Amination." (General protocol validation). Link

Sources

Method

Application Notes &amp; Protocols: N-Methylation of Cyclohexanepropanamine

Abstract The introduction of a methyl group to a nitrogen atom is a fundamental transformation in medicinal chemistry and drug development. This modification can profoundly influence a molecule's pharmacological profile,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a methyl group to a nitrogen atom is a fundamental transformation in medicinal chemistry and drug development. This modification can profoundly influence a molecule's pharmacological profile, affecting properties such as potency, selectivity, solubility, metabolic stability, and membrane permeability.[1] This guide provides a detailed examination of common and emerging reagents for the N-methylation of cyclohexanepropanamine, a representative primary aliphatic amine. We offer in-depth protocols, mechanistic insights, and a comparative analysis of four key methodologies: the classic Eschweiler-Clarke reaction, modern reductive amination with sodium triacetoxyborohydride, direct alkylation with methyl iodide, and a green chemistry approach using dimethyl carbonate. This document is intended for researchers, chemists, and drug development professionals seeking to select and implement the most suitable N-methylation strategy for their specific application.

Introduction: The Strategic Role of N-Methylation

The N-methyl moiety is a ubiquitous structural feature in a vast array of pharmaceuticals and biologically active compounds. Its strategic installation is a key tool for lead optimization. For a primary amine like cyclohexanepropanamine, conversion to its N-methyl or N,N-dimethyl derivative can alter its basicity (pKa), lipophilicity (LogP), and hydrogen bonding capacity. These changes directly impact how the molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME). However, achieving selective mono-methylation can be challenging, as over-methylation to the tertiary amine or even the quaternary ammonium salt is a common side reaction.[1] Therefore, the choice of methylating agent and reaction conditions is critical for controlling the reaction's outcome.

This guide will explore the causality behind various experimental choices, providing not just a set of instructions, but a framework for rational method selection and troubleshooting.

Comparative Overview of N-Methylation Strategies

Choosing the right N-methylation method depends on factors such as the desired degree of methylation (mono- vs. di-), scale of the reaction, substrate sensitivity to reaction conditions (e.g., pH, temperature), and considerations for safety and environmental impact. The following table provides a high-level comparison of the methods detailed in this note.

Method Reagents Selectivity Key Advantages Key Disadvantages
Eschweiler-Clarke Formaldehyde, Formic AcidTends toward exhaustive methylation (tertiary amine).Cost-effective, high-yielding, avoids quaternary salts.[2][3]High temperatures, strong acid, not suitable for sensitive substrates.
Reductive Amination Formaldehyde, NaBH(OAc)₃Good control for mono-methylation is possible.Mild, highly selective, broad functional group tolerance.[4][5]Reagent is more expensive, requires anhydrous conditions.
Direct Alkylation Methyl Iodide (MeI), BaseDifficult to control; risk of over-alkylation.[6]Simple concept, readily available reagents.MeI is toxic and a genotoxic impurity risk[7][8]; requires careful control of stoichiometry.
Green Methylation Dimethyl Carbonate (DMC)Can be highly selective for mono-methylation.[9][10]Low toxicity, environmentally benign, cost-effective.Often requires higher temperatures or specialized catalysts.[11]

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely used method for the methylation of primary and secondary amines using an excess of formaldehyde and formic acid.[12] It is a form of reductive amination where formic acid acts as the hydride donor.[13]

Mechanism and Rationale

The reaction proceeds through a well-established mechanism. First, the primary amine reacts with formaldehyde to form an iminium ion. The formate anion then transfers a hydride to the iminium ion, yielding the N-methylated secondary amine and releasing carbon dioxide, which drives the reaction forward.[3][12] Since the newly formed secondary amine is still nucleophilic, it rapidly reacts with another equivalent of formaldehyde and is subsequently reduced, typically leading to the exhaustive formation of the tertiary amine. A key advantage of this method is that the reaction stops at the tertiary amine stage, as it can no longer form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[3][14]

Eschweiler_Clarke sub Cyclohexanepropanamine (Primary Amine) iminium1 Iminium Ion sub->iminium1 + form1 Formaldehyde (CH₂O) form1->iminium1 sec_amine N-Methyl... (Secondary Amine) iminium1->sec_amine Reduction (-CO₂) hcooh1 Formic Acid (HCOOH) hcooh1->iminium1 iminium2 Iminium Ion sec_amine->iminium2 + form2 Formaldehyde (CH₂O) form2->iminium2 tert_amine N,N-Dimethyl... (Tertiary Amine) iminium2->tert_amine Reduction (-CO₂) hcooh2 Formic Acid (HCOOH) hcooh2->iminium2

Caption: Workflow for the Eschweiler-Clarke Reaction.
Detailed Experimental Protocol

Objective: To synthesize N,N-dimethylcyclohexanepropanamine.

Materials:

  • Cyclohexanepropanamine (1 equiv.)

  • Formaldehyde (37 wt. % in H₂O, 5 equiv.)

  • Formic Acid (99%, 5 equiv.)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanepropanamine (1.0 equiv.).

  • Add formic acid (5.0 equiv.) to the flask, followed by the aqueous formaldehyde solution (5.0 equiv.). Note: The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of 10 M NaOH solution until the pH is >12. Caution: This is highly exothermic and will release CO₂ gas. Perform this step in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary amine.

  • The product can be further purified by distillation or column chromatography if necessary.

Method 2: Reductive Amination with Sodium Triacetoxyborohydride

For substrates that are sensitive to heat or strong acid, reductive amination using a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) is a superior method.[4] It offers excellent chemoselectivity and is one of the most versatile and reliable methods for N-alkylation.[5][15]

Mechanism and Rationale

This "one-pot" procedure involves mixing the amine, formaldehyde, and NaBH(OAc)₃ together.[4] The amine and formaldehyde react reversibly to form an iminium ion. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[16][17] This selectivity prevents the wasteful consumption of the hydride and the formation of alcohol byproducts. The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). By carefully controlling the stoichiometry of formaldehyde, this method can be tuned to favor the formation of the mono-methylated secondary amine.

Reductive_Amination sub Cyclohexanepropanamine iminium Iminium Ion (in situ) sub->iminium Reversible Formation form Formaldehyde (1.1 equiv) form->iminium product N-Methylcyclohexanepropanamine (Secondary Amine) iminium->product Selective Reduction nabhoac NaBH(OAc)₃ nabhoac->iminium

Caption: Workflow for Reductive Amination with NaBH(OAc)₃.
Detailed Experimental Protocol

Objective: To synthesize N-methylcyclohexanepropanamine (mono-methylated product).

Materials:

  • Cyclohexanepropanamine (1 equiv.)

  • Paraformaldehyde (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanepropanamine (1.0 equiv.), paraformaldehyde (1.1 equiv.), and anhydrous 1,2-dichloroethane.

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the pure secondary amine.

Method 3: Direct Alkylation with Methyl Iodide

Direct alkylation with an electrophilic methyl source, such as methyl iodide (MeI), is a conceptually simple method. However, it presents significant challenges in controlling selectivity.

Mechanism and Rationale

The reaction is a straightforward nucleophilic substitution (Sₙ2), where the amine's lone pair of electrons attacks the methyl group of methyl iodide, displacing the iodide ion.[6] A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic amine like triethylamine, is required to neutralize the hydroiodic acid (HI) formed, which would otherwise protonate the starting amine and halt the reaction.

The primary difficulty lies in preventing over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second methylation to form the tertiary amine. The tertiary amine can be further alkylated to a quaternary ammonium salt, which is often an undesired byproduct.[6] This method is generally only suitable when exhaustive methylation is the goal or when steric hindrance prevents over-alkylation.

Safety Alert: Methyl iodide is highly toxic, a suspected carcinogen, and a potent alkylating agent that can methylate DNA.[7][18] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Detailed Experimental Protocol

Objective: To synthesize N,N-dimethylcyclohexanepropanamine, acknowledging the risk of quaternary salt formation.

Materials:

  • Cyclohexanepropanamine (1 equiv.)

  • Methyl Iodide (MeI, 2.5 equiv.)

  • Potassium Carbonate (K₂CO₃, 3 equiv.), finely powdered

  • Acetone or Acetonitrile (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a round-bottom flask, add cyclohexanepropanamine (1.0 equiv.), anhydrous potassium carbonate (3.0 equiv.), and anhydrous acetone.

  • Stir the suspension vigorously. Add methyl iodide (2.5 equiv.) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction closely by TLC or GC-MS for the disappearance of starting material and intermediates.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts (K₂CO₃ and KI).

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product will likely be a mixture. It can be purified by partitioning between an organic solvent and water, followed by chromatography or distillation.

Method 4: Green Methylation with Dimethyl Carbonate (DMC)

In response to the growing need for sustainable and safer chemical processes, dimethyl carbonate (DMC) has emerged as an excellent "green" methylating agent.[9] It is non-toxic, biodegradable, and a cost-effective alternative to traditional reagents like dimethyl sulfate and methyl halides.[10]

Mechanism and Rationale

The methylation of amines with DMC can proceed through different pathways depending on the reaction conditions (e.g., temperature, catalyst). At elevated temperatures (typically >120 °C), DMC can methylate amines directly. The reaction is thought to proceed via nucleophilic attack of the amine on one of the methyl groups of DMC, with methanol and CO₂ as the eventual byproducts. This method often exhibits high selectivity for mono-methylation, as the intermediate carbamate is less reactive towards further methylation.[9][19]

Green_Methylation sub Cyclohexanepropanamine intermediate Carbamate Intermediate sub->intermediate Nucleophilic Attack dmc Dimethyl Carbonate (DMC) dmc->intermediate product N-Methylcyclohexanepropanamine intermediate->product Decarboxylation (Heat) byproducts Methanol + CO₂

Caption: Simplified Workflow for Green Methylation with DMC.
Detailed Experimental Protocol

Objective: To selectively synthesize N-methylcyclohexanepropanamine.

Materials:

  • Cyclohexanepropanamine (1 equiv.)

  • Dimethyl Carbonate (DMC, large excess, acts as reagent and solvent)

  • Potassium Carbonate (K₂CO₃, catalytic amount, e.g., 0.1 equiv.) (Optional)

  • High-pressure reaction vessel (autoclave or sealed tube)

  • Heating and stirring equipment.

Procedure:

  • Place cyclohexanepropanamine (1.0 equiv.) and a large excess of dimethyl carbonate (e.g., 20-40 equiv.) into a high-pressure reaction vessel equipped with a magnetic stir bar.

  • Optional: Add a catalytic amount of a base like K₂CO₃ to facilitate the reaction.

  • Seal the vessel securely.

  • Heat the mixture to 130-160 °C with vigorous stirring for 12-24 hours. Caution: The reaction generates pressure. Ensure the vessel is rated for the conditions.

  • After the reaction period, cool the vessel to room temperature before carefully venting any excess pressure.

  • Transfer the reaction mixture and distill off the excess dimethyl carbonate.

  • The remaining crude product can be purified by standard methods such as acid-base extraction followed by distillation or column chromatography.

Conclusion

The N-methylation of cyclohexanepropanamine can be accomplished through several effective methods, each with a distinct profile of advantages, disadvantages, and operational requirements.

  • The Eschweiler-Clarke reaction is a powerful, cost-effective choice for exhaustive methylation to the tertiary amine.

  • Reductive amination with NaBH(OAc)₃ offers unparalleled mildness and selectivity, making it the method of choice for complex or sensitive substrates and for controlled mono-methylation.

  • Direct alkylation with methyl iodide is mechanistically simple but fraught with selectivity and safety issues, limiting its practical application.

  • The use of dimethyl carbonate represents a modern, green alternative that provides high selectivity for mono-methylation under solvent-free conditions, aligning with the principles of sustainable chemistry.

The selection of the optimal protocol requires a careful evaluation of the desired product, substrate compatibility, scale, and safety considerations. This guide provides the foundational knowledge and practical steps to empower researchers to make informed decisions for their synthetic campaigns.

References

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • IAENG. (n.d.). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Carbonate as a Green Reagent | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology. Available at: [Link]

  • Royal Society of Chemistry. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Available at: [Link]

  • ACS Publications. (2000, August 15). Dimethylcarbonate as a Green Reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Wiley-VCH. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2016, November 30). Chemical hazards in pharmaceutical industry: An overview. Available at: [Link]

  • ResearchGate. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Available at: [Link]

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • International Journal of Pharmaceutical Research & Applications. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
  • ACS Publications. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis. Available at: [Link]

  • Thieme. (n.d.). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2015). N-Methylation of Amines with Methanol at Room Temperature. Available at: [Link]

  • PubMed. (n.d.). DNA adducts in humans after exposure to methylating agents. Mutation Research. Available at: [Link]

  • YouTube. (2020, March 6). Hofmann Elimination via Exhaustive Methylation of Amines. Available at: [Link]

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
  • Canadian Science Publishing. (n.d.). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry. Available at: [Link]

  • ACS Publications. (2020, August 25). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development. Available at: [Link]

  • Defense Technical Information Center. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-2-propylcyclohexanamine. Available at: [Link]

  • PubChem. (n.d.). Cyclohexanamine, N-methyl-n-propyl-. Available at: [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. Available at: [Link]

  • Universidade de Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Available at: [Link]

  • IJSAT. (2025, April 15). Mitigating the Molecular Threat: A Review of Carcinogenic and Mutagenic Agents in Pharmaceuticals. Available at: [Link]

  • PubMed. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Journal of Lipid Research. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. Available at: [Link]

  • PMC. (n.d.). Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies. Available at: [Link]

  • PubMed. (n.d.). Synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides and their affinities for 5-HT3 and dopamine D2 receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2012, February 9). Synthesis of N-methylated cyclic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: N-Methylcyclohexanepropanamine as a Versatile Secondary Amine Intermediate in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic selection of building blocks. N-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic selection of building blocks. N-Methylcyclohexanepropanamine (NMCP, CAS: 478626-71-0; HCl salt CAS: 197969-49-6) has emerged as a highly valuable secondary amine intermediate[1][2]. Structurally comprising a lipophilic cyclohexyl ring, a flexible three-carbon propyl spacer, and an N-methyl secondary amine, NMCP is specifically utilized to synthesize tertiary amines and tertiary amides.

Why select NMCP?

  • Blood-Brain Barrier (BBB) Penetration: The conversion of NMCP into a tertiary amine eliminates hydrogen-bond donors, significantly lowering the polar surface area (PSA) and enhancing CNS penetrance.

  • Steric Tuning: The cyclohexyl moiety provides a bulky, hydrophobic terminus ideal for occupying deep lipophilic pockets in G-Protein Coupled Receptors (GPCRs) and kinase active sites.

  • Metabolic Stability: The N-methyl group prevents the rapid N-dealkylation often seen with primary amines or less sterically hindered secondary amines.

The following guide details the self-validating synthetic workflows for incorporating NMCP into active pharmaceutical ingredient (API) cores via Amidation and Reductive Amination.

G NMCP N-Methylcyclohexanepropanamine (CAS: 478626-71-0) Acid Carboxylic Acid Core + HATU / DIPEA NMCP->Acid Protocol A Aldehyde Aldehyde/Ketone Core + NaBH(OAc)3 NMCP->Aldehyde Protocol B Amide Tertiary Amide (Metabolically Stable) Acid->Amide Amidation Amine Tertiary Amine (High BBB Penetrance) Aldehyde->Amine Reductive Amination

Divergent synthetic workflows utilizing NMCP for targeted pharmaceutical development.

Quantitative Data Summary

The following table summarizes the expected empirical outcomes when utilizing NMCP under the optimized protocols described in Section 3.

Reaction ParameterProtocol A: HATU AmidationProtocol B: STAB Reductive Amination
Typical Yield 75% – 92%80% – 95%
Reaction Time 2 – 18 hours4 – 24 hours
Temperature 20°C – 25°C (Room Temp)20°C – 25°C (Room Temp)
Preferred Solvent Anhydrous DMF or DCM1,2-Dichloroethane (DCE)
Key Byproducts Tetramethylurea, HOAtTrace alcohols (if over-reduced)
In-Process Control LC-MS (OAt-ester consumption)TLC (Ninhydrin stain for amine)
Purification Method Silica Gel ChromatographyAcid-Base Extraction / Silica Gel

Synthetic Protocols & Causality

Protocol A: HATU-Mediated Amide Coupling

Secondary amines with bulky aliphatic chains, such as NMCP, exhibit reduced nucleophilicity due to steric hindrance. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[3]. HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester that rapidly reacts with hindered amines.

Critical Causality Note: Pre-activation is mandatory. If NMCP is introduced simultaneously with the carboxylic acid and HATU, the secondary amine will react directly with the uronium salt of HATU, forming a dead-end tetramethylguanidinium byproduct, permanently destroying the starting material[4].

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the Carboxylic Acid API core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 30 minutes.

  • Self-Validation (IPC 1): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the free acid and the formation of the HOAt-active ester mass.

  • Coupling: Once activation is confirmed, add NMCP (1.1 eq) dropwise to the reaction mixture. Stir at room temperature for 4 to 18 hours.

  • Self-Validation (IPC 2): Monitor via LC-MS until the HOAt-ester is fully consumed and the target tertiary amide mass is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3x) to pull residual DMF into the aqueous phase, followed by a final brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

To synthesize basic tertiary amines for CNS targets, reductive amination of an aldehyde or ketone with NMCP is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium Borohydride (NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride[5][6]. This prevents the premature reduction of the aldehyde/ketone into an alcohol before the iminium ion can form.

STAB_Mechanism Step1 Carbonyl + NMCP Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Iminium Ion Formation (Rate Limiting) Step2->Step3 Dehydration (-H2O) Step4 Hydride Transfer from STAB Step3->Step4 NaBH(OAc)3 Addition Step5 Tertiary Amine Product Step4->Step5 Irreversible Reduction

Logical sequence of STAB-mediated reductive amination with secondary amines.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the Aldehyde/Ketone API core (1.0 eq) and NMCP (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M. DCE is explicitly chosen over THF or DCM due to superior reaction kinetics and solubility profiles for STAB[5]. Stir for 1-2 hours at room temperature. (Note: If using a ketone, add 1.0 eq of glacial acetic acid to catalyze iminium formation).

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to manage mild exothermicity. Stir the suspension at room temperature for 4-24 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside an NMCP standard. Stain with Ninhydrin and heat. The disappearance of the secondary amine (which typically stains a deep purple/brown) indicates reaction completion.

  • Workup: Quench the reaction slowly with 1N NaOH (to break down persistent boron complexes and free-base the newly formed tertiary amine). Stir vigorously for 30 minutes.

  • Extraction: Separate the phases and extract the aqueous layer with DCM (2x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If the product is highly lipophilic, perform an acid-base extraction (extract into 1N HCl, wash with DCM, basify aqueous layer to pH 10, and extract product back into DCM). Otherwise, purify via silica gel chromatography using a DCM/MeOH/NH₄OH gradient.

Analytical Validation Parameters

To confidently confirm the integration of the NMCP moiety into your API, utilize the following analytical markers:

  • ¹H NMR (CDCl₃): Look for the distinct N-methyl singlet. In the free secondary amine, this appears around δ 2.4 ppm. Upon conversion to a tertiary amide (Protocol A), this peak will shift downfield (typically δ 2.8 - 3.1 ppm) and may split into two rotameric signals due to restricted rotation around the amide bond.

  • Mass Spectrometry (ESI+): The addition of the NMCP moiety adds exactly 154.16 Da to the mass of the API core (accounting for the loss of H₂O in amidation or reductive amination).

References

  • ChemicalBook. N-Methyl cyclohexanepropanaMine HCl | 197969-49-6. 2

  • ChemicalBook. 478626-71-0 CAS Manufactory - ChemicalBook: N-Methyl cyclohexanepropanaMine. 1

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 5

  • Wikipedia. Sodium triacetoxyborohydride.6

  • Benchchem. Application Notes: Standard Protocol for HATU Coupling in Solution Phase.3

  • Reddit (r/Chempros). HATU/PyBOP coupling procedure question.4

Sources

Method

Application Note: Strategic Solvent Selection for the Extraction of N-methylcyclohexanepropanamine

Abstract This document provides a comprehensive guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of N-methylcyclohexanepropanamine. The protocol is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of N-methylcyclohexanepropanamine. The protocol is designed for researchers, scientists, and drug development professionals engaged in synthesis, purification, and analytical workflows. We will explore the foundational physicochemical properties of the target analyte, establish the principles of solvent selection based on chemical logic, and provide a detailed, field-tested protocol for its efficient extraction from aqueous matrices. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Analyte Profile: N-methylcyclohexanepropanamine

A thorough understanding of the analyte's properties is the cornerstone of developing an effective extraction strategy. N-methylcyclohexanepropanamine is a secondary amine characterized by a nonpolar cyclohexyl ring and propyl chain, with a polar secondary amine group conferring basic properties.

  • Structure: Chemical Structure of N-methylcyclohexanepropanamine (Note: An illustrative structure is provided for conceptual understanding.)

  • Key Physicochemical Characteristics (Estimated based on structural analogs like N-methylcyclohexylamine[1]):

    • Molecular Formula: C₁₀H₂₁N

    • Molecular Weight: 155.28 g/mol

    • Appearance: Expected to be a colorless to pale yellow liquid.

    • Basicity (pKa of conjugate acid): Estimated to be in the range of 10.5 - 11.5. This high basicity is critical for pH-driven extractions.

    • Solubility: The free base form is expected to have low solubility in water but high solubility in a range of organic solvents. Conversely, its protonated salt form (an ammonium salt) is highly soluble in water.[2]

    • Octanol-Water Partition Coefficient (logP): The logP value for the analogous N-methylcyclohexylamine is approximately 2.2, indicating a significant preference for the organic phase in its neutral (free base) state.[1]

The Core Principle: pH-Dependent Extraction

For amines, liquid-liquid extraction is not merely about partitioning; it is an active, pH-mediated process. The extractability of N-methylcyclohexanepropanamine is fundamentally governed by its ionization state, which can be controlled by adjusting the pH of the aqueous solution.[3]

  • At Acidic to Neutral pH (pH < pKa): The amine exists predominantly in its protonated, cationic form (R₂NH₂⁺). This charged species is polar and preferentially partitions into the aqueous phase.

  • At Basic pH (pH > pKa): The amine is deprotonated to its neutral, free base form (R₂NH). This form is significantly less polar and will readily partition into an immiscible organic solvent.

The Golden Rule: To ensure quantitative extraction of an amine into an organic solvent, the pH of the aqueous solution must be adjusted to at least 2 units above the pKa of the analyte's conjugate acid.[4] For N-methylcyclohexanepropanamine, this translates to a target pH of ≥ 12.5.

Workflow for pH-Mediated Amine Extraction

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Sample in Aqueous Solution (Amine is Protonated, R₂NH₂⁺) pH < 9 B Adjust pH to ≥ 12.5 (e.g., with 2M NaOH) A->B Basification C Amine converts to Free Base (R₂NH) B->C Deprotonation E Add Immiscible Organic Solvent C->E Partitioning Step D Aqueous Layer (Contains inorganic salts, residual impurities) F Organic Layer (Contains Free Base Amine, R₂NH) E->F Extraction G Isolate Organic Layer (for drying & solvent removal) F->G Separation

Caption: Workflow of acid-base extraction for amines.

Solvent Candidate Analysis

The ideal solvent should maximize the recovery of the analyte while minimizing the co-extraction of impurities. It must be immiscible with water and have a boiling point that facilitates easy removal without compromising the analyte.

Solvent Selection Decision Framework

G start Start: Select Solvent for N-methylcyclohexanepropanamine crit2 Analyte Solubility? (High Partitioning) start->crit2 crit1 Boiling Point? (Easy Removal) low_bp Low BP (<50°C) Diethyl Ether DCM crit1->low_bp Low med_bp Mid BP (50-100°C) Ethyl Acetate (EtOAc) MTBE, Toluene crit1->med_bp Medium crit2->crit1 Sufficient crit3 Reactivity with Amine? (Inertness) reactive Reactive (Avoid for long contact) EtOAc, Chloroform crit3->reactive Yes inert Generally Inert Ethers (MTBE, Et₂O) Hydrocarbons (Toluene) crit3->inert No crit4 Emulsion Formation? (Easy Separation) emulsion_prone Prone to Emulsions DCM, THF (if salting out) crit4->emulsion_prone High Risk good_sep Good Separation MTBE, Diethyl Ether EtOAc crit4->good_sep Low Risk low_bp->crit3 med_bp->crit3 reactive->crit4 inert->crit4 recommend Primary Recommendations: 1. MTBE (Best Overall) 2. Diethyl Ether (Good, but volatile) 3. EtOAc (Good, but check reactivity) good_sep->recommend

Caption: Decision tree for selecting an appropriate extraction solvent.

Quantitative Comparison of Recommended Solvents
SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexWater SolubilityKey Considerations
Methyl tert-butyl ether (MTBE) C₅H₁₂O0.74552.55.1 g/100 mLTop Choice. Good solvent power, low emulsion risk, less prone to peroxide formation than diethyl ether.
Diethyl ether (Et₂O) C₄H₁₀O0.71352.86.9 g/100 mLExcellent solvent, but highly volatile and flammable. Forms explosive peroxides upon storage.[5]
Ethyl acetate (EtOAc) C₄H₈O₂0.90774.48.3 g/100 mLGood general-purpose solvent. Can potentially react with nucleophilic amines (acylation) under certain conditions.[6]
Dichloromethane (DCM) CH₂Cl₂1.33403.11.3 g/100 mLHigh density (bottom layer). Often forms stable emulsions, complicating separation.[5] Avoid if possible.
Toluene C₇H₈0.871112.40.05 g/100 mLGood for less polar compounds. High boiling point makes it difficult to remove under vacuum.

Detailed Extraction Protocol

This protocol describes a standard batch liquid-liquid extraction using a separatory funnel.

Materials and Reagents
  • Separatory funnel (select a size approximately double the total volume of the aqueous and organic phases).

  • Aqueous sample containing N-methylcyclohexanepropanamine.

  • Selected organic extraction solvent (e.g., MTBE).

  • 2M Sodium Hydroxide (NaOH) solution.

  • pH paper or calibrated pH meter.

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous drying agent (e.g., Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)).

  • Erlenmeyer flask for collection of the organic phase.

  • Rotary evaporator or other solvent removal apparatus.

Step-by-Step Methodology
  • Sample Preparation: Transfer the aqueous solution containing the analyte into the separatory funnel. If starting with a solid salt of the amine, dissolve it in deionized water or a suitable buffer.

  • Basification:

    • Slowly add 2M NaOH solution dropwise to the separatory funnel.

    • Swirl gently after each addition. Periodically, vent the funnel by inverting it and opening the stopcock.

    • Monitor the pH of the aqueous phase. Continue adding base until the pH is stable at ≥ 12.5. This ensures complete deprotonation of the amine.

  • Solvent Addition:

    • Add a volume of the selected organic solvent (e.g., MTBE) to the separatory funnel. A typical starting ratio is 1:1 (organic:aqueous phase volume).

  • Extraction:

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent immediately to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds to ensure intimate mixing of the two phases.

    • Periodically vent the funnel during shaking.

  • Phase Separation:

    • Place the separatory funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (MTBE, Ether, EtOAc) will be on top, while the denser aqueous layer will be on the bottom.

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer through the top opening of the funnel into a clean, dry Erlenmeyer flask. This prevents contamination from any residual aqueous phase in the stopcock.

  • Repeat Extraction (for Quantitative Recovery):

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of the organic solvent (typically 0.5x the initial volume).

    • Repeat steps 4 and 5, combining the organic extracts in the same Erlenmeyer flask. For quantitative work, a third extraction is recommended.

  • Washing the Organic Layer:

    • Combine all organic extracts in the separatory funnel.

    • Add a small volume (approx. 10-20% of the total organic volume) of brine.

    • Shake gently. The brine wash helps to remove residual water and break up minor emulsions.

    • Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying:

    • Transfer the washed organic extract to a dry Erlenmeyer flask.

    • Add a small amount of anhydrous Na₂SO₄ or MgSO₄ (enough to form a thin layer on the bottom and have some free-flowing crystals).

    • Swirl the flask and let it sit for 10-15 minutes to allow the drying agent to absorb residual water.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator. Ensure the bath temperature is appropriate for the solvent's boiling point to avoid loss of the analyte.

  • Final Product: The remaining residue is the extracted N-methylcyclohexanepropanamine. A constant weight should be obtained to ensure all solvent has been removed.[5]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation (a cloudy, stable third layer between phases)- Vigorous shaking with certain solvents (like DCM).- Presence of surfactants or particulate matter.- Allow the mixture to stand for an extended period.- Gently swirl the funnel instead of shaking.- Add a small amount of brine to "salt out" the organic phase.- Filter the entire mixture through a pad of Celite.
Poor Analyte Recovery - Incomplete basification (pH not high enough).- Insufficient number of extractions.- Insufficient mixing of phases.- Re-check the pH of the aqueous raffinate; adjust if necessary and re-extract.- Perform at least three extractions.- Ensure vigorous shaking for at least 30 seconds per extraction.
Phase Separation is Unclear - Solvents may have some mutual solubility.- Add brine to the separatory funnel to increase the polarity of the aqueous phase and force better separation.

References

  • Wikipedia Contributors. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]

  • Sanagi, M. M., et al. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Books.
  • Reddit User Discussion. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution? r/chemistry. [Link]

  • Gazit, E., et al. (1980).
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]

Sources

Application

Advanced Strategies for the Catalytic Hydrogenation of Cyclohexyl Amine Derivatives

Executive Summary & Strategic Context Cyclohexyl amine motifs are ubiquitous in pharmacophores, serving as core scaffolds for mucolytics (e.g., Ambroxol), analgesics, and NMDA receptor antagonists. While reductive aminat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Cyclohexyl amine motifs are ubiquitous in pharmacophores, serving as core scaffolds for mucolytics (e.g., Ambroxol), analgesics, and NMDA receptor antagonists. While reductive amination of cyclohexanones is a viable route, the catalytic hydrogenation of aniline derivatives remains the most atom-economic and scalable method.

However, this transformation is fraught with three critical process challenges:

  • Chemo-selectivity: Reducing the aromatic ring without hydrogenolyzing sensitive substituents (halogens, benzyl ethers).

  • Stereo-control: Controlling the cis/trans ratio (diastereoselectivity).

  • Self-Coupling: Preventing the formation of secondary amines (dicyclohexylamines) via product-substrate condensation.

This guide provides field-proven protocols to navigate these challenges, moving beyond textbook definitions to actionable, high-yield methodologies.

Catalyst Selection Matrix

The choice of metal is the single most deterministic factor in reaction outcome. Do not default to Palladium on Carbon (Pd/C) for this transformation; it is often too aggressive for halogens and less active for ring saturation than Rhodium.

Metal CatalystPrimary UtilityKey CharacteristicRecommended Condition
Rhodium (Rh/C) High Fidelity Ring Saturation Excellent activity at low T/P; minimizes hydrogenolysis of C-Cl/C-Br bonds.25–60°C, 3–10 bar H₂
Ruthenium (Ru/C) Cost-Effective Scale-Up Lower cost than Rh; requires higher pressure but suppresses secondary amine formation effectively.80–120°C, 50–100 bar H₂
Platinum (Pt/C) Halogenated Substrates Moderate activity; often modified with Vanadium or sulfides to prevent dehalogenation.Acidic media often required
Palladium (Pd/C) Not RecommendedTendency to arrest at aniline stage or cause rapid dehalogenation.N/A

Mechanistic Insight & Visualization

Understanding the Horiuti-Polanyi mechanism is vital for stereocontrol. Hydrogenation occurs via syn-addition of hydrogen across the face of the aromatic ring adsorbed onto the catalyst surface.

  • Kinetic Product: cis-isomer (all hydrogens add to the same face).

  • Thermodynamic Product: trans-isomer (formed via isomerization if reaction time is prolonged or temperature is too high).

Diagram 1: Mechanism and Side-Reaction Pathways

HydrogenationPathways Aniline Substituted Aniline Adsorbed Catalyst Adsorption (Flat Geometry) Aniline->Adsorbed Binding Imine Imine Intermediate (Reactive Species) Adsorbed->Imine + 2 H₂ Cis Cis-Cyclohexyl Amine (Kinetic Product) Imine->Cis + 1 H₂ (Syn-Add) Dimer Dicyclohexylamine (Unwanted Byproduct) Imine->Dimer + Primary Amine (Condensation) Trans Trans-Cyclohexyl Amine (Thermodynamic Product) Cis->Trans Isomerization (High T / Long Time)

Caption: The reaction bifurcates at the imine intermediate. Rapid hydrogenation favors the primary amine (cis), while slow turnover or lack of ammonia promotes coupling to the secondary amine (red path).

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Rh/C)

Best for: Lab-scale synthesis, high cis-selectivity, and substrates with sensitive groups (e.g., esters, amides).

  • Reagents:

    • Substrate: 10 mmol substituted aniline.

    • Catalyst: 5% Rh/Al₂O₂ or 5% Rh/C (5 wt% loading relative to substrate).

    • Solvent: i-PrOH or MeOH (anhydrous).

    • Additive: Acetic Acid (1.0 equiv) OR Aqueous Ammonia (see note).

  • Procedure:

    • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the substrate and catalyst.

    • Solvent Addition: Add solvent (0.1 M concentration).

      • Critical Step: Add 1.0 equivalent of Acetic Acid.

      • Why? Protonating the product amine (

        
        ) prevents it from poisoning the catalyst surface and inhibits the nucleophilic attack that leads to secondary amine formation [1].
        
    • Purge: Purge vessel 3x with N₂, then 3x with H₂.

    • Reaction: Pressurize to 5–10 bar H₂ . Heat to 50°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

    • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–6 hours.

    • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Neutralize filtrate with NaHCO₃ if acid was used. Concentrate in vacuo.

Protocol B: Chemoselective Hydrogenation of Halo-Anilines

Best for: Chloro- or Bromo-anilines where dehalogenation must be <1%.

  • The Challenge: Carbon-Halogen bonds are labile under standard hydrogenation conditions.

  • The Solution: Use of Pt/C with a poisoning agent or Vanadium modification.

  • Procedure:

    • Catalyst: Use 5% Pt/C (sulfided) or Pt-V/C (Vanadium doped). The sulfur/vanadium modifies the electronic state of the metal, reducing its affinity for the halogen lone pair [2].

    • Solvent: THF or EtOAc (Non-protic solvents often reduce dehalogenation rates compared to MeOH).

    • Conditions:

      • Temperature: Keep strictly < 60°C .

      • Pressure: 10–20 bar .

    • Additive: Add Morpholine (0.1 equiv) or H₃PO₂ (trace). These act as scavengers or surface modifiers to further suppress dehalogenation.

Protocol C: Industrial Scale-Up (Ru/C)

Best for: Cost-sensitive large batches where high pressure is available.

  • Insight: Ruthenium is significantly cheaper than Rhodium but less active. It requires "forcing" conditions but naturally suppresses secondary amine formation due to its specific adsorption characteristics [3].

  • Procedure:

    • Catalyst: 5% Ru/C (Black).

    • Solvent: Water or MeOH/Water mixtures.

    • Additive: LiOH (0.1 M).

      • Why? Alkali promotion on Ru catalysts increases the electron density of the metal, accelerating the rate-determining step of ring hydrogenation while repelling the electron-rich amine product [4].

    • Conditions:

      • Pressure: 80–100 bar (High pressure is mandatory for Ru).

      • Temperature: 100–120°C .

    • Outcome: Yields are typically >95% with high trans-selectivity due to the higher temperatures facilitating isomerization.

Critical Process Parameters (CPP) & Troubleshooting

Controlling Stereochemistry (Cis vs Trans)
Desired IsomerStrategyMechanism
Cis (Kinetic) Use Rh/C or Rh/Al₂O₃ . Run at low Temp (<50°C) and high H₂ pressure . Stop immediately upon H₂ uptake cessation.Maximizes rate of syn-addition; minimizes time for surface desorption/readsorption.
Trans (Thermodynamic) Use Ru/C or Pd/C . Run at high Temp (>100°C) . Extend reaction time by 2–4 hours post-completion.High energy allows the molecule to flip on the surface or undergo reversible dehydrogenation/hydrogenation.
Preventing Catalyst Poisoning

If reaction stalls (conversion < 50%):

  • Amine Poisoning: The product amine binds too strongly to the metal.

    • Fix: Switch to Protocol A (Acidic additive) to protonate the amine.

  • Halide Poisoning: Free Cl⁻ or Br⁻ from side-reactions poisons active sites.

    • Fix: Wash catalyst with water if recycling, or add a base scavenger (CaO) to precipitate halides.

Workflow Visualization

Diagram 2: Process Decision Tree

DecisionTree Start Start: Substituted Aniline Halogen Contains Halogen (Cl, Br)? Start->Halogen PtRoute Protocol B: Pt/C (Sulfided) Solvent: THF Temp: <60°C Halogen->PtRoute Yes Scale Scale / Cost Sensitivity? Halogen->Scale No LabScale Lab Scale / High Value Scale->LabScale Gram Scale IndScale Industrial / Cost Driven Scale->IndScale Kilo Scale RhRoute Protocol A: Rh/C Additive: AcOH Temp: 50°C LabScale->RhRoute RuRoute Protocol C: Ru/C Additive: LiOH Pressure: >80 bar IndScale->RuRoute

Caption: Decision matrix for selecting the optimal catalytic protocol based on substrate functionality and scale.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Authoritative text on the use of acidic additives to prevent amine poisoning).
  • Lange de Oliveira, A., et al. (2021). "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development.

  • Sokolskiy, D. V., et al. (1985).[1] "Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere." Izv.[1] Akad. Nauk Kaz. SSR.

  • Zhao, T., et al. (2019).[2] "Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline." Chemical Papers.

  • Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note." (Detailed kinetics on hydrogenation safety).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methylcyclohexanepropanamine

Introduction Welcome to the technical support center for the synthesis of N-methylcyclohexanepropanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of N-methylcyclohexanepropanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing the synthesis of this valuable compound. N-methylcyclohexanepropanamine is a key intermediate in various chemical syntheses, and achieving high yields is crucial for the economic and environmental viability of its applications.

This document moves beyond simple procedural outlines to explain the underlying chemical principles, helping you to not only execute the synthesis but also to troubleshoot and adapt the protocol to your specific laboratory conditions. We will focus on the most common and effective synthetic strategies, with a primary emphasis on reductive amination, a robust and widely used method for forming C-N bonds.[1][2]

Overview of Primary Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control.[1][3] The process involves two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. For the synthesis of N-methylcyclohexanepropanamine, the most direct approach involves the reaction of cyclohexanepropanal with methylamine, or the reductive methylation of cyclohexanepropanamine.

A related and highly effective method for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[4][5][6] This one-pot procedure is advantageous as it avoids the formation of quaternary ammonium salts and often proceeds with high yields.[5][7][8]

Reaction Mechanism: Eschweiler-Clarke N-Methylation

The Eschweiler-Clarke reaction begins with the formation of an iminium ion from the primary amine (cyclohexanepropanamine) and formaldehyde. This is followed by a hydride transfer from formic acid, which reduces the iminium ion to the N-methylated amine and releases carbon dioxide, driving the reaction to completion.[6] For a primary amine, this process occurs twice to yield the tertiary N,N-dimethylated product. However, for the synthesis of the secondary amine, N-methylcyclohexanepropanamine, the reaction conditions can be controlled to favor mono-methylation.

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction PrimaryAmine Cyclohexanepropanamine IminiumIon Iminium Ion PrimaryAmine->IminiumIon + Formaldehyde - H₂O Formaldehyde Formaldehyde HydrideTransfer Hydride Transfer IminiumIon->HydrideTransfer FormicAcid Formic Acid FormicAcid->HydrideTransfer Product N-methylcyclohexanepropanamine HydrideTransfer->Product CO2 CO₂ HydrideTransfer->CO2

Caption: Mechanism of Eschweiler-Clarke N-methylation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-methylcyclohexanepropanamine, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes:

  • Incomplete Imine Formation: The equilibrium between the starting amine/carbonyl and the imine intermediate may not favor the imine.[3] This is often due to the presence of water in the reaction mixture.

  • Ineffective Reducing Agent: The chosen reducing agent may not be sufficiently reactive under the reaction conditions, or it may have degraded over time.

  • Side Reactions: The reducing agent might be reducing the starting carbonyl compound before it has a chance to form the imine.[1] Additionally, over-alkylation can occur, leading to the formation of tertiary amines.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can all significantly impact the reaction rate and equilibrium.

Solutions:

ParameterRecommendationRationale
Water Removal Use a Dean-Stark apparatus or add a drying agent like molecular sieves (4Å).Driving the equilibrium towards imine formation by removing the water byproduct is crucial for high yields.[3]
Reducing Agent For reductive amination with a carbonyl, consider a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][9]These reagents are more selective for the iminium ion over the carbonyl group, minimizing the reduction of the starting aldehyde.[1]
Reaction pH Maintain a mildly acidic pH (around 4-6).This pH range is optimal for imine formation.[1] Conditions that are too acidic will protonate the starting amine, making it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group.
Temperature Optimize the reaction temperature. For Eschweiler-Clarke, heating is often required (near boiling).Increased temperature can accelerate both imine formation and reduction. However, excessively high temperatures may lead to side product formation.
Solvent Choice For reductive aminations, consider environmentally friendly solvents like ethyl acetate, especially when using reagents like STAB.[10] Avoid reactive alcohols if using catalytic hydrogenation, as they can be oxidized to aldehydes/ketones.[10]The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
Q2: I am observing significant amounts of the starting cyclohexanepropanamine in my final product. What is happening?

Potential Causes:

  • Insufficient Methylating Agent: The stoichiometry of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction) may be too low.

  • Reaction Stalling: The reaction may not have gone to completion due to insufficient reaction time or deactivation of a catalyst, if one is used.

  • Inefficient Reduction: The imine intermediate may be forming but not being effectively reduced.

Solutions:

  • Adjust Stoichiometry: For the Eschweiler-Clarke reaction, ensure an excess of both formaldehyde and formic acid is used.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Extend the reaction time if necessary.

  • Verify Reducing Agent Activity: If using a hydride-based reducing agent like sodium borohydride, test its activity on a simple ketone to ensure it has not degraded.[9]

Q3: My product is contaminated with a higher molecular weight impurity, likely the tertiary amine. How can I prevent this?

Potential Causes:

  • Over-methylation: The newly formed secondary amine is reacting further to form a tertiary amine. This is a common issue with direct alkylation methods but less so with a properly controlled Eschweiler-Clarke reaction.[1][5]

Solutions:

  • Control Stoichiometry: Carefully control the amount of the methylating agent. In some cases, using a slight excess of the primary amine can favor the formation of the secondary amine.

  • Eschweiler-Clarke Advantage: The Eschweiler-Clarke reaction is generally less prone to over-methylation and the formation of quaternary ammonium salts.[5][7] Adhering to established protocols for this reaction is a good strategy to avoid this issue.

  • Purification: If over-methylation does occur, careful purification by column chromatography or distillation may be necessary to separate the secondary and tertiary amines.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol provides a detailed, step-by-step methodology for the N-methylation of cyclohexanepropanamine.

Materials:

  • Cyclohexanepropanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (for basification)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add cyclohexanepropanamine.

  • Reagent Addition: Slowly add formic acid to the flask while stirring. An exothermic reaction may occur, so cooling in an ice bath may be necessary. Following the addition of formic acid, add the formaldehyde solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with a concentrated solution of sodium hydroxide until the pH is >10. This should be done in an ice bath as the neutralization is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Workflow start Start setup 1. Reaction Setup (Flask, Condenser) start->setup reagents 2. Add Reagents (Amine, Formic Acid, Formaldehyde) setup->reagents reflux 3. Heat to Reflux (Monitor Progress) reagents->reflux workup 4. Reaction Work-up (Cool, Basify, Extract) reflux->workup purify 5. Purification (Distillation/Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for N-methylcyclohexanepropanamine synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use other reducing agents for the reductive amination of cyclohexanepropanal with methylamine?

A: Yes, several other reducing agents can be used. Sodium borohydride (NaBH₄) is a common choice, though it can also reduce the starting aldehyde.[1] Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C) is also a very effective and clean method.[3][11]

Q: Is it possible to perform this reaction under greener conditions?

A: Absolutely. For reductive amination, switching from chlorinated solvents like dichloromethane to ethyl acetate is a significant improvement.[10] Catalytic methods, such as using H₂/Pd, are also considered green as they have high atom economy and the catalyst can often be recovered and reused.[3]

Q: How do I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for confirming the molecular weight and assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Infrared (IR) spectroscopy can be used to identify functional groups.

Q: What are the main safety precautions for the Eschweiler-Clarke reaction?

A: Formic acid is corrosive and formaldehyde is a suspected carcinogen and sensitizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The neutralization step with a strong base is highly exothermic and should be performed with cooling.

References

  • Boruah, M., et al. (n.d.). methylation of amines using formic acid via simple inorganic base catalysis.
  • (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
  • (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • (n.d.). Reductive amination. Wikipedia.
  • (2022, May 25). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza.
  • (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with.
  • (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. PMC.
  • (n.d.). Eschweiler-Clarke reaction.
  • (n.d.). Sodium cyanoborohydride reductive amination troubleshooting? ECHEMI.
  • (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega - ACS Publications.
  • (n.d.). Eschweiler–Clarke reaction. Wikipedia.
  • (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool.
  • (2024, April 16). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC.
  • (2021, February 8). Eschweiler-Clarke Reaction. J&K Scientific LLC.
  • (2025, October 13). Eschweiler-Clarke reaction. YouTube.
  • (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC.
  • (n.d.). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. Request PDF - ResearchGate.
  • (2025, September 16). Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies. PMC.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Secondary Cyclohexyl Amines

Reference ID: TSC-SCA-2024-OX Executive Summary Secondary cyclohexyl amines (e.g., N-ethylcyclohexylamine, dicyclohexylamine) present a unique "dual-threat" stability profile. While researchers often attribute all degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-SCA-2024-OX

Executive Summary

Secondary cyclohexyl amines (e.g., N-ethylcyclohexylamine, dicyclohexylamine) present a unique "dual-threat" stability profile. While researchers often attribute all degradation to oxidation (yellowing), the most frequent issue is actually atmospheric carboxylation (white precipitations) caused by


 absorption.

This guide provides a definitive troubleshooting workflow to distinguish between these two failure modes, preventing unnecessary disposal of valuable intermediates.

Module 1: Rapid Diagnostics (Triage)

User Complaint: "My amine has changed appearance during storage."

Use this table to immediately identify the chemical phenomenon based on visual cues.

Visual Symptom Chemical Cause Reversibility Action Required
White Crust / Solid Precipitate Carbamate Formation (Reaction with

)
Yes (Thermally reversible)Perform Heat Reversal Test (See Protocol A).
Yellow / Brown Discoloration Radical Oxidation (Formation of imines/hydroxylamines)No (Irreversible)Distill or discard. Check inert gas lines.
Viscosity Increase (No Solid) H-Bonding Network (Early

uptake)
Yes Sparge with

or Ar immediately.
Protocol A: The Heat Reversal Test

Differentiation of Carbamate Salt vs. Oxide Impurity

  • Isolate: Take a small aliquot (~50 mg) of the solid/crust in a sealed vial.

  • Heat: Warm the sample to 60–80°C in a fume hood.

  • Observe:

    • If Solid Disappears/Melts & Gas Evolves: It is a Carbamate . The amine is chemically intact but contaminated with

      
      .
      
    • If Solid Persists/Darkens: It is likely an Oxidation Product or irreversible salt.

Module 2: Mechanistic Deep Dive

To prevent degradation, you must understand the two distinct pathways attacking your amine.[1]

Pathway 1: The "False" Oxidation ( Attack)

Secondary amines are moderately basic and nucleophilic. Upon exposure to air, they attack electrophilic


 to form cyclohexylammonium carbamate salts. This forms a "skin" or crust on the surface.
  • Key Insight: This reaction is often mistaken for oxidation, but it does not break the C-N bond.

Pathway 2: True Radical Oxidation ( / Light)

Cyclohexyl rings provide steric bulk, but the


-protons (adjacent to Nitrogen) are susceptible to radical abstraction, especially under UV light or in the presence of trace metals (Fe/Cu).
  • Mechanism:

    
    .
    
  • Result: Yellowing due to conjugated imine formation.

Visualization: Degradation Pathways

AmineDegradation Amine Sec-Cyclohexyl Amine (Liquid / Colorless) Carbamate Carbamate Salt (White Solid) Amine->Carbamate Nucleophilic Attack Radical Aminyl Radical (Intermediate) Amine->Radical H-Abstraction CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Amine Decarboxylation Heat Heat (>60°C) Reversal Heat->Amine Promotes O2 Oxygen + Light/Metals O2->Radical Imine Imine / Nitrone (Yellow Liquid) Radical->Imine Irreversible Oxidation

Figure 1: Dual-pathway degradation logic. Note the reversibility of the CO2 pathway (red node) vs. the irreversibility of the oxidation pathway (black node).

Module 3: Storage & Handling Protocols

Directive: Treat secondary cyclohexyl amines as air-sensitive and hygroscopic .

The "Gold Standard" Storage Workflow
  • Container Selection:

    • Material: Amber Glass (Type I Borosilicate).

    • Why? Blocks UV light (preventing radical initiation) and offers a better gas barrier than HDPE/PP.

    • Seal: PTFE-lined caps. Avoid basic polyethylene liners which can degrade over years of contact.

  • Headspace Management:

    • Gas: Argon (preferred) or Nitrogen.

    • Why Argon? Argon is heavier than air. It creates a "blanket" on the liquid surface, whereas Nitrogen mixes more readily with headspace air if the seal is imperfect.

  • The "Sparging" Rule:

    • If the bottle is opened for >1 minute, do not just flush the headspace. Sparge the liquid for 5-10 minutes with dry inert gas to remove dissolved

      
       and 
      
      
      
      before resealing.
  • Temperature:

    • Store at 4°C – 10°C .

    • Caution: Cold amines absorb

      
      faster than warm amines if the container is opened while cold (due to increased gas solubility). Always allow the container to reach room temperature before opening. 
      
Decision Tree: Handling & Recovery

StorageLogic Start Incoming Amine Shipment Check Visual Inspection Start->Check Clear Clear/Colorless Check->Clear Pass Solid Contains White Solid Check->Solid CO2 Ingress Yellow Yellow Liquid Check->Yellow Oxidation Action1 1. Flush Headspace (Ar) 2. Seal with Parafilm/Tape 3. Store in Dark Clear->Action1 Action2 Likely Carbamate. Filter solid or Heat to dissolve. Purge with N2 to remove released CO2. Solid->Action2 Action3 Distill under Vacuum. Discard for critical GMP use. Yellow->Action3

Figure 2: Triage workflow for incoming or stored material.

Module 4: Analytical Troubleshooting (FAQ)

Q: I ran a GC-MS on the "white crust" sample, but it showed 99% pure amine. Is your guide wrong? A: No. This is a classic analytical artifact.

  • The Trap: Gas Chromatography (GC) uses high heat in the injection port (250°C+).

  • The Physics: At this temperature, the carbamate salt thermally decomposes back into the amine and

    
    inside the injector.
    
  • The Fix: Use 1H-NMR (in

    
     or 
    
    
    
    ) or HPLC . In NMR, look for a downfield shift of the
    
    
    -proton or a broad ammonium proton signal, which confirms the salt form.

Q: Can I use antioxidants like BHT? A: Technically yes, but proceed with caution.

  • BHT (Butylated hydroxytoluene) is effective at scavenging radicals. However, for pharmaceutical intermediates, adding BHT introduces a new impurity that must be tracked and purged.

  • Recommendation: Rely on exclusion (Argon/Amber Glass) rather than addition (stabilizers) unless the amine is a final product formulation.

Q: My amine is frozen. Should I thaw it in a water bath? A: Yes, but keep the cap tight .

  • Cyclohexyl amines often have freezing points near room temperature (e.g., Dicyclohexylamine freezes at ~ -2°C, but supercools easily).

  • Critical: Never open a cold bottle. Condensation will introduce water, which catalyzes the reaction with

    
    .
    

References

  • Reversibility of Carbamate Formation

    • Title: "Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separ
    • Source: ACS Environmental Au (2022)
    • Link:[Link]

    • Context: Validates that cyclohexyl-based amines (like IPDA)
  • Oxidation Mechanisms of Secondary Amines

    • Title: "Oxidation of Secondary Amines by Molecular Oxygen"[2]

    • Source: ResearchG
    • Link:[Link]

    • Context: Details the radical pathway converting secondary amines to nitrones/imines.
  • Amine Storage Guidelines

    • Title: "Amine Storage Conditions: Essential Guidelines for Safety"
    • Source: Diplom
    • Link:[Link]

    • Context: Establishes the baseline for temperature control (<30°C) and moisture exclusion.[3]

  • Analytical Artifacts (GC vs NMR)

    • Title: "Investigations of primary and secondary amine carbam
    • Source: International Journal of Greenhouse Gas Control
    • Link:[Link]

    • Context: Explains why NMR is required to see carbamate species th

Sources

Troubleshooting

Knowledge Base: The Mechanistic Foundation of Amine Extraction

Welcome to the Technical Support Center for Analytical and Preparative Extractions . This portal is designed for researchers, analytical chemists, and drug development professionals working with aliphatic secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical and Preparative Extractions . This portal is designed for researchers, analytical chemists, and drug development professionals working with aliphatic secondary amines.

Below, you will find the mechanistic knowledge base, troubleshooting guides, and validated protocols for the liquid-liquid extraction (LLE) of N-methylcyclohexanepropanamine .

N-methylcyclohexanepropanamine is an aliphatic secondary amine. To successfully extract and purify this compound, one must manipulate its ionization state by strictly controlling the pH of the aqueous environment.

The Role of pKa and the Henderson-Hasselbalch Equation Aliphatic secondary amines typically exhibit a


 between 10.5 and 11.2, meaning they exist primarily as positively charged cations (ammonium salts) at physiological or neutral pH[1]. The exact ratio of the protonated conjugate acid (

) to the neutral free base (

) is governed by the Henderson-Hasselbalch equation:

[2]

Because charged species are highly polar, the protonated amine is highly soluble in water and insoluble in non-polar organic solvents. Conversely, the neutral free base is highly lipophilic. To drive the analyte into an organic solvent for extraction, the aqueous sample must be adjusted to a pH significantly higher than the amine's


[3]. This ensures the molecule is deprotonated, maximizing its partition coefficient (LogD) and facilitating near-complete recovery into the organic phase[4].

Frequently Asked Questions & Troubleshooting Guide

Q: Why is my extraction yield into the organic phase consistently low? A: Your aqueous phase pH is likely insufficiently basic. If the


 of N-methylcyclohexanepropanamine is ~11.0, adjusting the pH to 11.0 only deprotonates 50% of the molecules. To achieve >99% recovery, the pH must be raised at least 1.5 to 2 units above the 

(i.e., pH

12.5) using a strong base like NaOH.

Q: I am experiencing severe emulsions during the phase separation. How can I resolve this? A: Emulsions often occur in complex matrices due to the presence of endogenous surfactants or insufficient density differences between the aqueous and organic layers. Causality & Solution: Add a neutral salt (e.g.,


) to the aqueous phase until saturated. This "salting-out" effect increases the ionic strength and density of the aqueous phase, which decreases the solubility of the neutral amine in water and forces the phases to separate cleanly.

Q: How can I selectively isolate N-methylcyclohexanepropanamine from neutral lipophilic impurities that co-extract into the organic phase? A: Implement an acid-base back-extraction. Neutral impurities do not possess ionizable functional groups. By exposing the organic phase to a highly acidic aqueous solution (pH < 3), the amine is forcibly protonated into its water-soluble salt form and moves into the aqueous layer, leaving the neutral impurities permanently trapped in the organic phase[5].

Quantitative Data: pH vs. Phase Preference

To predict the behavior of N-methylcyclohexanepropanamine during extraction, refer to the following ionization profile (assuming a nominal


 of 11.0).
Aqueous pH% Protonated (

)
% Free Base (

)
Dominant PhaseWorkflow Application
< 3.0 > 99.9%< 0.1%AqueousBack-extraction / Purification
7.0 99.9%< 0.1%AqueousNative sample state
9.0 99.0%1.0%AqueousInefficient extraction zone
11.0 50.0%50.0%PartitionedAvoid (causes severe yield loss)
12.5 ~3.1%~96.9%OrganicMinimum threshold for forward extraction
> 13.0 < 1.0%> 99.0%OrganicOptimal forward extraction

Validated Protocol: Two-Step Acid-Base Extraction

This protocol is a self-validating system: by measuring the pH of the aqueous layers after phase mixing, you verify that the buffer capacity of the sample did not override your pH adjustments.

Phase 1: Forward Extraction (Isolation of Free Base)

  • Basification: Transfer the aqueous sample containing N-methylcyclohexanepropanamine to a separatory funnel. Add

    
     dropwise until the pH is > 13.0. Validation: Use a pH meter or high-range pH paper to confirm the pH remains > 13.0 after swirling.
    
  • Solvent Addition: Add an equal volume (1:1 ratio) of a non-polar organic solvent (e.g., Hexane or Dichloromethane).

  • Partitioning: Cap and invert the funnel gently for 2 minutes. Vent frequently to release pressure.

  • Separation: Allow the phases to separate completely. Collect the organic phase (which now contains the lipophilic free-base amine). Retain the aqueous phase for secondary extraction if maximum yield is required.

Phase 2: Back-Extraction (Purification of Amine Salt) 5. Acidification: Transfer the collected organic phase to a clean separatory funnel. Add 0.5 volumes of


 (pH ~1.0).
6. Partitioning:  Invert gently for 2 minutes to facilitate the protonation of the amine at the liquid-liquid interface.
7. Separation:  Allow the phases to separate. The aqueous layer now contains the highly purified N-methylcyclohexanepropanamine hydrochloride salt. The organic layer containing neutral impurities can be safely discarded.

Process Visualization

G Start Aqueous Sample (Amine Salt, pH ~7) Base Add NaOH Adjust to pH > 13 Start->Base Extract1 Add Organic Solvent (e.g., Hexane/DCM) Base->Extract1 Sep1 Phase Separation Extract1->Sep1 Org1 Organic Phase (Free Base Amine) Sep1->Org1 Target partitions into organic Aq1 Aqueous Phase (Polar Impurities) Sep1->Aq1 Discard Acid Back-Extraction Add HCl (pH < 3) Org1->Acid Sep2 Phase Separation Acid->Sep2 Aq2 Aqueous Phase (Purified Amine Salt) Sep2->Aq2 Target partitions into aqueous Org2 Organic Phase (Neutral Impurities) Sep2->Org2 Discard

Workflow for the pH-driven liquid-liquid extraction of N-methylcyclohexanepropanamine.

References

  • OECD SIDS Initial Assessment Report: Aliphatic Secondary Amines Category. Organisation for Economic Co-operation and Development. Available at: [Link]

  • Fiveable: Biological Amines and the Henderson–Hasselbalch Equation. Available at: [Link]

  • Study.com: Henderson-Hasselbalch Equation | Overview, Importance & Examples. Available at: [Link]

  • Element Lab Solutions: Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Dr. Darren L. Williams (SHSU): The role of pH in Liquid-Liquid Extraction. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Handling the Hygroscopic Nature of Cyclohexanepropanamine Salts

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with cyclohexanepropanamine and its salt forms. The inherent hygroscopicity of these compounds—their ten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with cyclohexanepropanamine and its salt forms. The inherent hygroscopicity of these compounds—their tendency to absorb moisture from the atmosphere—presents significant challenges in experimental and manufacturing settings. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling cyclohexanepropanamine salts.

Q1: My cyclohexanepropanamine salt has formed clumps and appears "wet." What is happening and is it still usable?

A1: This phenomenon is known as caking or clumping and is a direct result of the salt's hygroscopic nature.[1][2] The material has absorbed moisture from the air, causing the particles to stick together. An increase in moisture content can lead to changes in physical properties like flowability and may also impact chemical purity and stability.[3] While the material may still be usable, it is crucial to first determine the water content to ensure accurate weighing for your experiments. If the water content is significant, the material may need to be dried.

Q2: How does absorbed moisture affect the chemical stability of cyclohexanepropanamine salts?

A2: The presence of absorbed water can compromise the chemical stability of amine salts in several ways:

  • Hydrolysis: Water can act as a reactant, leading to the hydrolysis of the salt back to the free base and the corresponding acid. This is a significant concern, as the free base may have different solubility and reactivity profiles.

  • Degradation: For more complex molecules containing cyclohexanepropanamine as a substructure, water can facilitate various degradation pathways, reducing the purity and potency of the active pharmaceutical ingredient (API).[4]

  • Accelerated Reactions: Moisture can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation reactions.

Q3: What are the ideal storage conditions to prevent moisture uptake?

A3: Proper storage is the first line of defense against hygroscopicity. The following conditions are recommended:

  • Airtight Containers: Store the salt in a tightly sealed container to minimize exposure to ambient air.[1] For highly sensitive materials, consider packaging under an inert atmosphere like nitrogen or argon.

  • Desiccants: Place the sealed container inside a desiccator containing a renewable desiccant such as silica gel or a molecular sieve.[5][6] This will help to absorb any moisture that may be present in the headspace of the container.

  • Controlled Environment: For long-term storage or for highly hygroscopic salts, storage in a controlled humidity environment, such as a glovebox or a dry room, is ideal.[7]

Q4: Can I dry a sample of cyclohexanepropanamine salt that has been exposed to moisture?

A4: Yes, drying is a common practice to restore a hygroscopic material to its anhydrous or low-water-content state. A common laboratory method is drying under vacuum at a slightly elevated temperature. It is critical to consult the material's technical data sheet for its decomposition temperature to avoid degrading the sample. Gentle heating in a vacuum oven is a reliable method.[1]

Part 2: Troubleshooting Guides and Protocols

This section provides structured workflows and detailed protocols to address specific challenges related to the hygroscopicity of cyclohexanepropanamine salts.

Protocol 1: Accurate Weighing of a Hygroscopic Salt

Issue: The weight of the salt is unstable on the analytical balance, making accurate measurement difficult.

Objective: To obtain an accurate and reproducible weight of the hygroscopic material.

Workflow for Accurate Weighing:

Caption: Decision workflow for accurate weighing of hygroscopic salts.

Step-by-Step Methodology:

  • Preparation: If a glovebox is not available, have all necessary equipment (spatulas, weighing paper/boat, and receiving vessel) ready and within immediate reach of the balance.

  • Tare: Place the weighing vessel on the balance and tare it.

  • Transfer: Open the container of the cyclohexanepropanamine salt and quickly transfer the desired amount to the weighing vessel.

  • Weigh: Immediately close the balance door and record the weight as soon as it stabilizes. For highly hygroscopic materials, you may need to record the weight at a specific time point after transfer (e.g., 15 seconds).

  • Documentation: Note any observations about the material's behavior during weighing (e.g., rapid weight gain) in your lab notebook.

Protocol 2: Determination of Water Content

Issue: You suspect that a batch of cyclohexanepropanamine salt has absorbed a significant amount of moisture, which could impact your reaction stoichiometry.

Objective: To accurately quantify the percentage of water in the salt sample.

Recommended Method: Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining water content.[8]

Experimental Protocol:

  • Instrument Setup: Prepare and standardize the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: In a low-humidity environment (e.g., a glovebox or under a nitrogen blanket), accurately weigh a suitable amount of the cyclohexanepropanamine salt.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent and determine the endpoint.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight.

Alternative Method: Loss on Drying (LOD)

Loss on drying is a gravimetric method that measures the total amount of volatile substances lost from a sample upon heating.[9][10] While less specific than Karl Fischer titration (as it also measures residual solvents), it can be a useful screening tool.

Experimental Protocol:

  • Initial Weighing: Accurately weigh a sample of the salt in a tared drying pan.

  • Drying: Place the pan in a drying oven at a specified temperature (e.g., 105°C) for a set period.

  • Final Weighing: After drying, allow the sample to cool to room temperature in a desiccator before re-weighing.

  • Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process.

Data Presentation: Comparison of Water Determination Methods
MethodPrincipleSpecificity for WaterAdvantagesDisadvantages
Karl Fischer Titration Titrimetric method based on the reaction of iodine with water.HighAccurate and precise for low water content.Requires specialized equipment and reagents.
Loss on Drying (LOD) Gravimetric method measuring weight loss upon heating.LowSimple and does not require specialized reagents.Not specific for water; measures all volatile components.

Part 3: Advanced Considerations and Best Practices

Crystal Form and Hygroscopicity:

The crystalline form (polymorph) of a cyclohexanepropanamine salt can significantly influence its hygroscopicity.[11] Amorphous forms are generally more hygroscopic than their crystalline counterparts due to their higher surface area and less ordered structure. When sourcing or synthesizing these salts, it is important to consider their solid-state properties.

Impact on Downstream Processing:

Excessive moisture in a starting material can have cascading effects on downstream processes such as tableting and formulation.[2] For example, increased moisture can lead to poor powder flow, sticking to tablet punches, and altered dissolution profiles.

Risk Mitigation Strategies:

For critical applications, consider the following to mitigate the risks associated with hygroscopicity:

  • Supplier Qualification: Work with suppliers who can provide detailed information on the hygroscopic properties of their materials and ensure robust packaging.[3]

  • Co-processing with Excipients: In formulation development, co-processing the hygroscopic salt with excipients that can act as moisture scavengers can improve the stability of the final product.[12]

  • Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or a co-crystal of the active molecule.[13]

By understanding the principles of hygroscopicity and implementing the appropriate handling and testing strategies, you can ensure the quality and reliability of your research and development involving cyclohexanepropanamine salts.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF - ResearchGate. (n.d.).
  • Moisture Determination In 3 Steps - Precisa. (n.d.).
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. (2000, July 19).
  • Moisture Determination In 3 Steps - Precisa. (n.d.).
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed. (2018, February 5).
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 28).
  • Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. (2016, March 10).
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
  • Moisture content of solids and liquids - NPL - National Physical Laboratory. (n.d.).
  • DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY - AIVC. (n.d.).
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Fragmentation of N-methylcyclohexanepropanamine

In the evolving landscape of novel psychoactive substances (NPS), the unambiguous identification of emerging designer drugs is a critical challenge for forensic, clinical, and research laboratories. N-methylcyclohexanepr...

Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of novel psychoactive substances (NPS), the unambiguous identification of emerging designer drugs is a critical challenge for forensic, clinical, and research laboratories. N-methylcyclohexanepropanamine, a structural analog of several controlled substances, represents a class of compounds requiring detailed chemical characterization for its effective detection and differentiation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometric fragmentation pattern of N-methylcyclohexanepropanamine, grounded in fundamental principles of mass spectrometry and compared with relevant, well-characterized molecules.

Introduction: Predicting the Fragmentation of an Uncharacterized Compound

  • α-Cleavage (Alpha-Cleavage): The most characteristic fragmentation pathway for aliphatic amines, involving the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process is driven by the stabilization of the resulting positive charge on the nitrogen, forming a stable iminium ion.

  • Cyclohexane Ring Fragmentation: Saturated rings like cyclohexane undergo characteristic fragmentation, often involving the loss of neutral alkene fragments such as ethene (C₂H₄).[3]

  • Radical-Site Initiated Cleavage: The initial ionization creates a radical cation (molecular ion, M⁺•), which can initiate bond cleavages throughout the molecule.

Predicted Fragmentation Pathway of N-methylcyclohexanepropanamine

The molecular weight of N-methylcyclohexanepropanamine (C₁₀H₂₁N) is 155.29 g/mol . As a compound containing a single nitrogen atom, it adheres to the Nitrogen Rule , predicting an odd nominal molecular mass.[1] The initial ionization event will produce a molecular ion (M⁺•) at m/z 155.

The most dominant fragmentation is anticipated to be the α-cleavage at the Cα-Cβ bond of the propyl side chain. This cleavage is favored because it results in a resonance-stabilized iminium cation, which is often the base peak in the mass spectra of secondary amines.[1][2]

Key Predicted Fragment Ions:

  • m/z 58 (Base Peak): This ion, [C₃H₈N]⁺, is the hallmark of α-cleavage, resulting from the scission of the bond between the first and second carbon of the propyl chain relative to the cyclohexane ring. The loss of the C₇H₁₃• cyclohexylmethyl radical leads to the formation of the stable N-methyl-N-ethylideneiminium ion. This is a highly diagnostic fragment for this class of compounds.

  • m/z 154 [M-1]⁺: Loss of a single hydrogen radical (H•) is a common feature in the mass spectra of amines, particularly from the α-carbon.[1][4]

  • m/z 83 [C₆H₁₁]⁺: This ion represents the cyclohexyl ring after cleavage of the entire propanamine side chain.

  • m/z 55 [C₄H₇]⁺: A characteristic fragment arising from the cleavage of the cyclohexane ring itself, often following the loss of ethene.[3][5]

  • m/z 44 [C₂H₆N]⁺: A smaller iminium ion fragment, potentially formed through secondary fragmentation events.

The following diagram illustrates the primary predicted fragmentation pathway leading to the diagnostic base peak.

Caption: Predicted α-cleavage of N-methylcyclohexanepropanamine.

Comparison with Structurally Related Compounds

To contextualize the diagnostic value of its fragmentation pattern, we compare N-methylcyclohexanepropanamine with two relevant compounds: Propylhexedrine and N-methylpropylamine.

Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) is an isomer of our target compound, differing only in the position of the methyl group on the propyl chain. This subtle structural change significantly alters the fragmentation.[6][7] Its primary α-cleavage occurs between C1 and C2 of the propyl chain, leading to a diagnostic base peak at m/z 72 ([C₄H₁₀N]⁺). This provides a clear and reliable way to distinguish between the two isomers using GC-MS.

N-methylpropylamine shares the same N-methylated amine structure but lacks the cyclohexane ring.[8] Its mass spectrum is dominated by α-cleavage, which results in the loss of an ethyl radical to produce a base peak at m/z 44 ([C₂H₆N]⁺). The absence of the larger m/z 58 peak and fragments related to the cyclohexane ring (m/z 83, 55) clearly differentiates it from N-methylcyclohexanepropanamine.

CompoundMolecular Weight (Nominal)Predicted/Known Base Peak (m/z)Key Diagnostic Fragment(s) (m/z)
N-methylcyclohexanepropanamine 15558 154, 83, 55
Propylhexedrine 15572 56 (from rearrangement), 83
N-methylpropylamine 7344 72 [M-1]⁺

This comparative data underscores how high-energy electron ionization mass spectrometry is exceptionally sensitive to molecular structure, allowing for the confident differentiation of closely related isomers and analogs. The base peak at m/z 58 serves as a unique and reliable identifier for the N-methylcyclohexanepropan-1-amine structure.

Recommended GC-MS Protocol for Analysis

The following protocol is designed for the robust detection and identification of N-methylcyclohexanepropanamine and related designer amines in a forensic or research setting.[9][10][11] This method is based on standard practices for the analysis of novel psychoactive substances.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for urine or blood samples.[12]

  • To 1 mL of the biological sample in a glass test tube, add an appropriate internal standard.

  • Add 500 µL of 5.0 N aqueous NaOH to basify the sample to a pH > 10.

  • Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[12]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

Rationale: The basic pH ensures that the amine is in its free base form, which is more soluble in organic solvents, maximizing extraction efficiency. Evaporation and reconstitution concentrate the analyte for improved sensitivity.

GC-MS Instrumentation and Conditions

The following conditions are a robust starting point and can be optimized for specific instrumentation.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[9][10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at a rate of 20°C/min.

    • Ramp 2: Increase to 290°C at a rate of 25°C/min.

    • Hold at 290°C for 5 minutes.

  • MS Transfer Line: 290°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, source temperature at 230°C.

  • Acquisition Mode: Full Scan from m/z 40 to 500.

Rationale: The HP-5MS column is a versatile, non-polar column suitable for a wide range of semi-volatile compounds, including designer amines. The temperature program is designed to provide good chromatographic separation from potential matrix interferences and other related compounds. Full scan mode is essential for identifying unknown compounds by comparing their full mass spectra against libraries and predicted fragmentation patterns.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample + Internal Standard Basify 2. Basify (NaOH) Sample->Basify Extract 3. Liquid-Liquid Extraction Basify->Extract Concentrate 4. Evaporate & Reconstitute Extract->Concentrate Inject 5. GC Injection (Splitless, 280°C) Concentrate->Inject Separate 6. GC Separation (HP-5MS Column) Inject->Separate Ionize 7. Ionization (EI, 70 eV) Separate->Ionize Detect 8. Mass Analysis (Full Scan, m/z 40-500) Ionize->Detect Identify 9. Spectral Interpretation (Check for m/z 58, 155) Detect->Identify Compare 10. Library/Data Comparison Identify->Compare Report 11. Final Report Compare->Report

Caption: General workflow for the analysis of N-methylcyclohexanepropanamine.

Conclusion

While N-methylcyclohexanepropanamine is not a widely documented compound, its electron ionization fragmentation pattern can be confidently predicted based on the fundamental principles of mass spectrometry. The dominant α-cleavage pathway is expected to produce a characteristic and diagnostic base peak at m/z 58 . This key fragment, along with the molecular ion at m/z 155 and ions characteristic of the cyclohexane ring, allows for its unambiguous differentiation from structural isomers like propylhexedrine and other related aliphatic amines. The provided analytical protocol offers a reliable methodology for the extraction and GC-MS identification of this compound in complex matrices, contributing to the vital work of researchers and forensic scientists in the field of novel psychoactive substances.

References

  • Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectra and proposed fragmentation patterns of ephedrine (A), phenylpropanolamine (B), propylhexedrine (CL phentermine (D), phenethylamine (E), fenfluramine (F), BEA (G), and norfenfluramine (H). (n.d.). ResearchGate. Retrieved from [Link]

  • N-Methyl-N-propyl-propylamine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Murić, J., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Pătescu, M., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Retrieved from [Link]

  • Wójtowicz, A., et al. (2024). Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy. PMC. Retrieved from [Link]

  • Butylamine, N-methyl-N-propyl-. (n.d.). SpectraBase. Retrieved from [Link]

  • Hida, A., et al. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Journal of Forensic Science & Criminology. Retrieved from [Link]

  • Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. (2016). PubMed. Retrieved from [Link]

  • Brown, D. (2025). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Retrieved from [Link]

  • Molecular Ion Peak & Fragmentation. (2025). Save My Exams. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

  • GCMS Section 6.15. (n.d.). Whitman College. Retrieved from [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Methyl-n-propylamine. (2025). Chemsrc. Retrieved from [Link]

  • Propylhexedrine. (n.d.). Wikipedia. Retrieved from [Link]

  • Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-methyl propyl amine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Propylhexedrine. (2016). mzCloud. Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Brown, D. (2025). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis. Doc Brown. Retrieved from [Link]

  • Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. (2014). Scholars Archive - University at Albany. Retrieved from [Link]

Sources

Comparative

FTIR Characterization of N-methylcyclohexanepropanamine: A Comparative Technical Guide

Executive Summary N-methylcyclohexanepropanamine (NMCP) represents a critical structural class in medicinal chemistry: the saturated secondary amine . Often encountered as a hydrogenation product of N-methyl-3-phenylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylcyclohexanepropanamine (NMCP) represents a critical structural class in medicinal chemistry: the saturated secondary amine . Often encountered as a hydrogenation product of N-methyl-3-phenylpropylamine or as a structural analog to vasoactive agents like Propylhexedrine, its accurate characterization relies on distinguishing the aliphatic cyclohexane ring from aromatic precursors.

This guide provides a definitive FTIR spectral analysis of NMCP. Unlike rigid templates, this document is structured around the comparative analysis workflow —the most common real-world application where researchers must differentiate the saturated product from its aromatic starting material or structural isomers.

Key Spectral Signature[1][2][3]
  • Dominant Feature: Intense aliphatic C-H stretching (

    
    ) with a complete absence  of aromatic C-H stretches (
    
    
    
    ).
  • Functional Group: Secondary amine N-H stretch (weak,

    
    ) and N-CH
    
    
    
    specific vibrations.
  • Differentiation: Lack of

    
     aromatic ring breathing modes distinguishes it from phenyl-analogs.
    

Molecular Context & Structural Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators.

ComponentStructural FeatureVibrational Consequence
Cyclohexane Ring Saturated

carbons
Intense asymmetric/symmetric C-H

stretching. Ring inversion modes in fingerprint.
Propyl Chain Linear aliphatic linkerAdditional CH

scissoring/rocking.
Secondary Amine N-H and N-CH

Single N-H stretch (weak). N-CH

often shows "Bohlmann bands" or specific C-H stretches near

.
Comparative Logic: The "Aromatic-to-Aliphatic" Shift

In drug development, NMCP is frequently synthesized by hydrogenating an aromatic precursor. The FTIR spectrum is the primary tool to validate this transformation.

  • Precursor (Aromatic): Shows

    
     C-H stretch (
    
    
    
    ) and Ring C=C (
    
    
    ).
  • Product (NMCP): Loss of all peaks

    
     and 
    
    
    
    .

Detailed Spectral Analysis

The following data compares the Free Base (liquid) and Hydrochloride Salt (solid) forms, as well as the Aromatic Analog (N-methyl-3-phenylpropylamine).

Region 1: High Frequency ( )
Frequency (

)
Vibration ModeIntensityInterpretation
3300 - 3350 N-H Stretch (

)
Weak (Sharp)Diagnostic for Secondary Amine (Free Base). Note: Disappears or broadens significantly in HCl salt.
3000 - 3100

C-H Stretch
ABSENT Critical Quality Attribute. Presence indicates aromatic impurity (incomplete hydrogenation).
2920 - 2930 Asym. C-H

Stretch
Very StrongCyclohexane ring + propyl chain. Dominates the spectrum.
2850 - 2860 Sym. C-H

Stretch
StrongCyclohexane ring + propyl chain.
2780 - 2820 N-CH

C-H Stretch
Medium/WeakOften visible as a shoulder on the low-frequency side of the C-H envelope; characteristic of N-methyl amines.
2400 - 3000 N-H

Stretch
Broad/StrongHCl Salt Only. A wide "ammonium band" superimposed over C-H stretches.
Region 2: The Fingerprint ( )
Frequency (

)
Vibration ModeIntensityInterpretation
1600 & 1500 Aromatic C=CABSENT Confirms saturation of the ring.
1450 - 1470 CH

Scissoring (

)
MediumOverlap of cyclohexane and propyl chain bending modes.
1375 - 1380 CH

Deformation
WeakTerminal methyl or N-methyl deformation.
1120 - 1150 C-N Stretch (

)
MediumAliphatic C-N bond.
720 - 750 CH

Rocking
WeakCharacteristic of linear propyl chain (n

3).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which includes a mandatory "Salt Check" step.

Step 1: Sample Preparation
  • Free Base (Liquid): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Why? Liquid films on KBr plates can be too thick, causing peak saturation in the C-H region (

      
      ). ATR controls path length.
      
  • HCl Salt (Solid): Use KBr Pellet (1-2 mg sample in 100 mg KBr) or Diamond ATR.

    • Why? Amine salts are hygroscopic. KBr pellets must be pressed under vacuum to avoid water bands (

      
       and 
      
      
      
      ) confusing the N-H analysis.
Step 2: The "Salt Shift" Validation

If the spectrum is ambiguous (e.g., broad N-H region), perform an in-situ basification:

  • Take the solid sample on the ATR crystal.

  • Add 1 drop of 1M NaOH.

  • Observe the immediate shift : The broad ammonium band (

    
    ) will collapse, and a sharp N-H peak at 
    
    
    
    will appear. This confirms the amine identity.[1][2]

Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for identifying NMCP and distinguishing it from its aromatic precursor or salt form.

FTIR_Workflow Start Unknown Sample (Suspected NMCP) Check_CH Check 3000-3100 cm⁻¹ Region Start->Check_CH Has_Aromatic Peaks Present (>3000 cm⁻¹) Check_CH->Has_Aromatic Yes No_Aromatic No Peaks (>3000 cm⁻¹) Check_CH->No_Aromatic No Result_Aromatic Precursor Identified: N-methyl-3-phenylpropylamine Has_Aromatic->Result_Aromatic Check_NH Check 3300-3500 cm⁻¹ Region No_Aromatic->Check_NH Sharp_NH Sharp Peak ~3300 cm⁻¹ Check_NH->Sharp_NH Sharp Broad_NH Broad Band 2500-3000 cm⁻¹ Check_NH->Broad_NH Broad/Multi-peak Result_Base Target Identified: NMCP (Free Base) Sharp_NH->Result_Base Result_Salt Target Identified: NMCP (HCl Salt) Broad_NH->Result_Salt

Caption: Analytical logic flow for distinguishing N-methylcyclohexanepropanamine from aromatic precursors and salt forms based on FTIR spectral features.

Comparative Analysis: NMCP vs. Alternatives

This table contrasts NMCP with its two most common "look-alikes" in a laboratory setting.

FeatureNMCP (Target) N-methyl-3-phenylpropylamine (Precursor)Propylhexedrine (Branched Isomer)
Structure Cyclohexane + Linear PropylBenzene + Linear PropylCyclohexane + Branched Isopropyl
C-H Stretch

Only

(Weak) &


Only
Ring Breathing

(mixed)
1603, 1496, 690, 740 (Strong)

Methyl Bend

(Weak)

(Weak)
Doublet 1380/1365 (Isopropyl split)
Fingerprint Simple aliphaticComplex aromatic overtonesSimilar to NMCP, distinguished by CH

doublet

Note on Isomers: Differentiating NMCP from Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) is difficult by FTIR alone due to spectral similarity.

  • Distinguishing Factor: Propylhexedrine (an isopropyl derivative) typically shows a gem-dimethyl doublet or splitting in the

    
     region, whereas the linear propyl chain of NMCP shows a simpler methyl deformation band.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of N-Methylcyclohexylamine (Fragment Analog). National Institute of Standards and Technology.[3][4] Available at: [Link]

  • PubChem. 3-Phenylpropylamine Compound Summary. National Library of Medicine.[5] (Source for aromatic precursor comparison). Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[6] (Authoritative source for Amine and Cyclohexane ring vibrations).[7]

Sources

Validation

A Comparative Guide to HPLC Retention Times of Cyclohexyl Amine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of alicyclic amines, such as cyclohexyl amine and its analogs,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of alicyclic amines, such as cyclohexyl amine and its analogs, is a critical checkpoint for purity assessment, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for these molecules. However, their inherent chemical properties—low UV absorptivity and high basicity—present unique challenges to achieving optimal separation and symmetric peak shapes.

This guide provides an in-depth comparison of the HPLC retention behavior of cyclohexyl amine and its structurally related analogs. We will delve into the causal relationships between molecular structure, chromatographic conditions, and retention time, offering field-proven insights to empower researchers in developing robust and reliable analytical methods.

The Challenge of Analyzing Cyclohexyl Amine Analogs

Cyclohexyl amine and its derivatives are characterized by a non-polar cyclohexane ring and a basic amino group. This duality in their structure, coupled with their often-low UV absorbance, makes their direct analysis by reversed-phase HPLC challenging.[1] The primary obstacles include:

  • Poor Retention: The high polarity of the amino group can lead to insufficient retention on traditional non-polar stationary phases like C18, especially for analogs with additional polar functional groups.

  • Peak Tailing: The basic nature of the amine functionality (pKa of cyclohexylamine is approximately 10.6)[2][3] leads to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction results in asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.[4][5]

  • Low UV Detectability: The lack of a significant chromophore in many simple cyclohexyl amine analogs makes detection with standard UV-Vis detectors insensitive.[1]

To overcome these challenges, a systematic approach to method development is essential, focusing on the strategic selection of the stationary phase, mobile phase composition, and, where necessary, derivatization.

Comparative Retention Time Analysis

The retention time of a cyclohexyl amine analog in reversed-phase HPLC is primarily governed by its overall hydrophobicity. Structural modifications to the cyclohexyl amine scaffold can significantly alter this property, leading to predictable shifts in retention.

AnalyteStructureModification from CyclohexylamineExpected Change in HydrophobicityPredicted Retention Time Trend (Relative to Cyclohexylamine)
Cyclohexylamine C₆H₁₁NH₂-Baseline-
N-Methylcyclohexylamine C₆H₁₁NH(CH₃)Addition of a methyl group to the amineIncreaseLonger
N,N-Dimethylcyclohexylamine C₆H₁₁N(CH₃)₂Addition of two methyl groups to the amineFurther IncreaseLongest
Dicyclohexylamine (C₆H₁₁)₂NHAddition of a second cyclohexyl groupSignificant IncreaseMuch Longer
4-Methylcyclohexylamine CH₃C₆H₁₀NH₂Addition of a methyl group to the ringIncreaseLonger
4-Aminocyclohexanol HOC₆H₁₀NH₂Addition of a hydroxyl group to the ringDecreaseShorter

Note: This table presents a qualitative prediction based on fundamental chromatographic principles. Actual retention times will vary depending on the specific analytical conditions.

Experimental Protocol: A Foundational HPLC Method

This section provides a detailed, step-by-step methodology for the analysis of cyclohexyl amine analogs. This protocol is designed to be a robust starting point for method development and can be adapted based on the specific properties of the analogs under investigation.

Objective: To achieve baseline separation of a mixture of cyclohexylamine and its N-alkylated and ring-substituted analogs with symmetrical peak shapes.

1. Materials and Reagents:

  • Cyclohexylamine (≥99% purity)

  • N-Methylcyclohexylamine (≥99% purity)

  • Dicyclohexylamine (≥99% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a UV or Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high-purity silica and end-capping is recommended to minimize silanol interactions.

3. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Standard Stock Solutions: Prepare individual stock solutions of each analog at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Mixture: Combine appropriate volumes of the stock solutions and dilute with the 50:50 mobile phase mixture to achieve a final concentration of approximately 10 µg/mL for each analyte.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN) as follows:

Time (min)%A%B
0955
20595
25595
25.1955
30955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or ELSD

5. Data Analysis:

  • Integrate the peaks and record the retention times for each analog.

  • Evaluate peak asymmetry (tailing factor) for each analyte. An ideal value is close to 1.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) D Inject Sample (10 uL) A->D B Prepare Standard Solutions (10 ug/mL mixture) C Filter Samples (0.45 um) B->C C->D E Gradient Elution on C18 Column D->E F Detect Analytes (UV or ELSD) E->F G Record Retention Times F->G H Evaluate Peak Asymmetry G->H

Sources

Comparative

Melting Point Determination of N-methylcyclohexanepropanamine Derivatives: A Comparative Technical Guide

Executive Summary N-methylcyclohexanepropanamine and its derivatives represent a class of secondary amines often utilized as intermediates in CNS-active drug discovery or as structural homologs to propylhexedrine. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylcyclohexanepropanamine and its derivatives represent a class of secondary amines often utilized as intermediates in CNS-active drug discovery or as structural homologs to propylhexedrine. Characterizing these compounds presents distinct challenges: the free bases are typically volatile, lipophilic oils or low-melting waxy solids, while their salt forms (HCl, fumarate, tartrate) exhibit polymorphism and hygroscopicity.

This guide moves beyond basic textbook definitions to provide a rigorous, comparative analysis of melting point (MP) determination methods. We evaluate Automated Capillary Transmission , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy (HSM) , recommending specific protocols based on the derivative's physicochemical state.

Physicochemical Context & Sample Preparation

Before attempting MP determination, one must recognize that N-methylcyclohexanepropanamine (Free Base) is likely a liquid or low-melting solid at room temperature due to the flexible propyl linker and lack of hydrogen bond donors compared to primary amines.

Critical Directive: Reliable MP determination for this class requires conversion to a crystalline salt.

  • Preferred Salt Forms: Hydrochloride (HCl) for high crystallinity; Hydrogen Fumarate for non-hygroscopic stability.

  • Drying Protocol: Derivatives must be dried under vacuum (P < 10 mbar) at 40°C for 4 hours to remove occluded solvent, which acts as an impurity, depressing the MP (Raoult’s Law).

Method Selection Framework

The choice of method depends on the development stage (Discovery vs. QC) and the material's nature.

MethodSelection Start Sample: N-methylcyclohexanepropanamine Derivative StateCheck Physical State? Start->StateCheck Solid Crystalline Solid (Salt) StateCheck->Solid Liquid Oil/Waxy (Free Base) StateCheck->Liquid Viscous/Volatile PurCheck Purity/Polymorph Screening? Solid->PurCheck MethodDSC Method: DSC (Hermetic Pan) Gold Standard for Thermodynamics Liquid->MethodDSC Freezing Point/Tg Analysis PurCheck->MethodDSC R&D / Polymorphs MethodCap Method: Auto-Capillary Routine QC / High Throughput PurCheck->MethodCap Routine ID (QC) MethodHSM Method: Hot-Stage Microscopy Decomposition/Solvate Analysis PurCheck->MethodHSM Visual Anomalies

Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on physical state and data requirements.

Comparative Methodology

Method A: Automated Capillary Transmission (USP <741>)

Best For: Routine Quality Control (QC), release testing, and quick identification. Principle: Measures light transmission through a capillary. As the sample melts, transmission increases.

  • Protocol:

    • Grinding: Gently triturate the salt to a fine powder (avoid excessive force to prevent mechanochemical amorphization).

    • Packing: Fill a 1.0 mm O.D. glass capillary to a height of 3 mm. Tap to eliminate air pockets.

    • Ramp: Fast ramp (10°C/min) to 10°C below expected MP, then 1.0°C/min to completion.

    • Detection: Record

      
       (collapse) and 
      
      
      
      (meniscus formation).
  • Limitation: Fails to distinguish between melting and simultaneous decomposition (common in amine salts).

Method B: Differential Scanning Calorimetry (DSC)

Best For: R&D, polymorph screening, purity calculation. Principle: Measures heat flow difference between sample and reference. Endotherms indicate melting; exotherms indicate crystallization/decomposition.

  • Protocol:

    • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. Reasoning: Secondary amines can sublime. A sealed pan maintains vapor pressure equilibrium.

    • Sample Mass: 2–4 mg (weighed to ±0.01 mg).

    • Purge Gas: Dry Nitrogen at 50 mL/min.

    • Cycle: Heat from 25°C to 250°C at 10°C/min.

    • Analysis: Integrate the melting endotherm to find

      
       (extrapolated) and 
      
      
      
      (Enthalpy of Fusion).
Method C: Hot-Stage Microscopy (HSM)

Best For: Troubleshooting "foggy" melts or solvate desolvation. Principle: Visual observation under polarized light while heating.

  • Protocol:

    • Place <1 mg of sample on a sapphire slide.

    • Cover with a glass slip to minimize sublimation.

    • Heat at 5°C/min under cross-polarizers.

    • Observation: Look for "browning" (decomposition) vs. "droplet formation" (true melt).

Comparative Performance Data

The following table illustrates hypothetical but representative data for N-methylcyclohexanepropanamine HCl , highlighting how different methods reveal different material attributes.

FeatureAutomated CapillaryDSC (Hermetic Pan)Hot-Stage Microscopy
Measured Value Range: 142.5 – 144.1°COnset: 142.8°C (Peak: 145.2°C)Visual Melt: 143°C
Sample Required ~5 mg2–3 mg< 1 mg
Precision ± 0.5°C± 0.1°C± 1.0°C (Subjective)
Polymorph Detection Poor. Often misses subtle transitions.Excellent. Detects enantiotropic transitions.Good. Visualizes crystal habit changes.
Decomposition Hard to distinguish from melt.Visible as erratic baseline or exotherm.Best. Visual browning/gas evolution.
Cost/Run Low ($)High (

$)
Medium (

)

Experimental Workflow: The "Self-Validating" DSC Protocol

For drug development, DSC is the authoritative method. Follow this workflow to ensure data integrity.

DSCProtocol Calib 1. Calibration (Indium/Zinc) Prep 2. Sample Prep (Hermetic Pan) Calib->Prep Run1 3. Heat Cycle 1 (25 -> 200°C) Prep->Run1 Eval 4. Evaluate Endotherm Shape Run1->Eval Eval->Prep Broad/Split Peak (Redry Sample) Result 5. Report Tonset & Enthalpy Eval->Result Sharp Peak

Figure 2: Validated DSC workflow ensuring instrument calibration and sample integrity before reporting results.

Troubleshooting Common Anomalies
  • Broad Endotherm (>3°C range):

    • Cause: Impurities or residual solvent.

    • Fix: Recrystallize from Isopropanol/Ether and dry under high vacuum.

  • Double Peak:

    • Cause: Polymorphism (Form I converting to Form II) or a mixture of salt/free base.

    • Fix: Run HSM to visualize if the crystals change shape before melting.

  • Baseline Shift:

    • Cause: Change in heat capacity (

      
      ) often associated with a Glass Transition (
      
      
      
      ).
    • Context: Common in non-crystalline (amorphous) derivatives.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
  • Westlab. (2023). Measuring the Melting Point: Capillary vs DSC. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education.

Safety & Regulatory Compliance

Safety

N-methylcyclohexanepropanamine proper disposal procedures

Comprehensive Operational and Disposal Protocols for N-Methylcyclohexanepropanamine N-methylcyclohexanepropanamine (CAS 478626-71-0) is a secondary aliphatic amine frequently utilized as a structural building block in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocols for N-Methylcyclohexanepropanamine

N-methylcyclohexanepropanamine (CAS 478626-71-0) is a secondary aliphatic amine frequently utilized as a structural building block in pharmaceutical synthesis and drug development[1]. While highly valuable in organic synthesis, its physicochemical profile presents acute occupational hazards if mishandled, including severe respiratory distress, contact dermatitis, and glaucopsia (transient visual disturbances)[2][3].

This guide provides researchers and laboratory managers with self-validating, step-by-step Environmental Health and Safety (EHS) protocols for the operational handling, spill neutralization, and EPA-compliant disposal of this compound.

Section 1: Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of N-methylcyclohexanepropanamine is critical because these metrics directly dictate the required safety countermeasures.

PropertyValue / DescriptionOperational Implication
Chemical Name N-methylcyclohexanepropanamineSecondary amine; highly nucleophilic and prone to exothermic reactions[1].
CAS Number 478626-71-0Unique identifier required for SDS tracking and EPA waste manifesting.
Molecular Formula C10H21NHydrophobic cyclohexyl tail with a reactive amine head[1].
Molecular Weight 155.28 g/mol Relatively low MW contributes to high volatility at room temperature[1].
Hazard Class Corrosive / IrritantCauses severe skin burns; vapors induce corneal edema (glaucopsia)[2][3].
Incompatibilities Oxidizers, Acids, HalogensExothermic acid-base reactions; forms toxic byproducts with halogens[4].

Mechanistic Insight: As a secondary amine, N-methylcyclohexanepropanamine possesses a lone pair of electrons on the nitrogen atom, making it a strong Brønsted-Lowry base. Its high vapor pressure allows it to easily volatilize into the laboratory atmosphere, where it can interact directly with the corneal epithelium, causing transient swelling and blurred vision[3]. Therefore, controlling volatility through salt formation is the fundamental principle behind its safe handling and disposal[5].

Section 2: Operational Handling & Storage Protocols

To mitigate the risks of vapor inhalation and chemical burns, the following self-validating operational protocols must be strictly enforced:

  • Ventilation: All handling, aliquoting, and reactions involving the free-base amine must be conducted exclusively within a hard-ducted chemical fume hood.

  • Personal Protective Equipment (PPE): Wear heavy-duty nitrile or butyl rubber gloves. Causality: Standard latex offers negligible protection against permeation by aliphatic amines and will rapidly degrade. Splash goggles are mandatory to prevent ocular toxicity[2].

  • Storage Segregation: Store in a dedicated, ventilated corrosives cabinet. Crucial: Segregate strictly from halogenated solvents (e.g., dichloromethane) and strong oxidizers, as secondary amines can react violently or form highly toxic, carcinogenic N-nitrosamine byproducts when improperly mixed[4].

Section 3: Spill Response and Neutralization Workflow

If a spill occurs, immediate neutralization is required to mitigate vapor release. The protocol relies on converting the volatile free-base amine into a non-volatile, water-soluble ammonium salt.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Surround the spill with an inert absorbent boom (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.

  • Neutralization (The Causality): Slowly apply a weak acid solution, such as 10% citric acid or sodium bisulfate, directly to the spill[5][6]. Why? Reacting the amine with a weak acid forms a stable citrate or sulfate salt. This drastically reduces the vapor pressure, immediately halting the release of glaucopsia-inducing vapors and neutralizing the corrosive hazard[3].

  • Validation: Use pH paper to test the neutralized mixture. Proceed only when the pH reads between 6.0 and 8.0. This self-validating step ensures no unreacted free-base amine remains in the matrix[6].

  • Absorption: Cover the neutralized liquid with vermiculite, sweep it up using non-sparking tools, and place it into a high-density polyethylene (HDPE) hazardous waste container[7].

WasteWorkflow Spill N-methylcyclohexanepropanamine Spill or Waste Generated Contain Containment & Ventilation (Fume Hood / Absorbent Boom) Spill->Contain Neutralize Neutralization (Add 10% Citric Acid to form Salt) Contain->Neutralize Reduce Volatility Validate Validation (Verify pH is 6.0 - 8.0) Neutralize->Validate Exothermic Reaction Collect Collection (Absorb with Vermiculite/Sand) Validate->Collect pH Neutral Segregate Segregation (Isolate from Halogens & Oxidizers) Collect->Segregate Incinerate Final Disposal (Incineration with NOx Scrubbing) Segregate->Incinerate EPA Compliant Transport

Figure 1: Containment, neutralization, and disposal workflow for secondary amine waste.

Section 4: Proper Disposal Procedures (EPA-Compliant)

Waste containing N-methylcyclohexanepropanamine cannot be discharged into the sanitary sewer under any circumstances[8]. It must be managed as a regulated hazardous waste from generation to final destruction.

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect amine waste in a dedicated, clearly labeled HDPE container. Never combine amine waste with acidic waste streams (to prevent uncontrolled exothermic reactions in the waste jug) or halogenated solvent waste[4][9].

  • EPA Classification: Label the container with the exact chemical name and the appropriate EPA waste codes. Depending on the concentration and aqueous content, this chemical typically falls under characteristic waste codes for Corrosivity (D002) or Toxicity[7].

  • Empty Container Management: Empty reagent bottles must not be thrown in standard laboratory trash. They must be triple-rinsed with a compatible solvent (e.g., ethanol or water). The rinsate must be collected and added to the hazardous waste stream. Only after triple-rinsing and defacing the original hazard label can the glass/plastic container be disposed of as solid waste[10].

  • Final Destruction (Incineration): The preferred and most environmentally sound disposal method for aliphatic amines is high-temperature incineration. Ensure your institutional waste management vendor utilizes an incinerator equipped with a nitrogen oxide (NOx) scrubber, as the thermal decomposition of amines generates toxic NOx gases[9].

References

  • USDA Agricultural Research Service. "Chemical Hygiene Plan - Prudent Practices in the Laboratory". Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". Available at:[Link]

  • Hong Kong University of Science and Technology / Emory University. "Chemical Waste Disposal Guidelines". Available at:[Link]

  • University of British Columbia. "In-Laboratory Treatment of Chemical Waste". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Ethylenediamine (EDA) - Diethylenetriamine (DETA) - Triethylenetetramine (TETA)". Available at:[Link]

  • Temple University. "Hazardous Chemical Waste Defined". Available at:[Link]

  • Towson University. "Hazardous Waste Management Procedures". Available at:[Link]

  • The University of Chicago. "Hazardous Waste Disposal Procedures". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Amines as occupational hazards for visual disturbance". Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-methylcyclohexanepropanamine

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Summary: Operational Risk Profile N-methylcyclohexanepropanamine (likely structural analog: N-methyl-3-cyclohexylpropan-1-amine) bel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Operational Risk Profile

N-methylcyclohexanepropanamine (likely structural analog: N-methyl-3-cyclohexylpropan-1-amine) belongs to the Secondary Aliphatic Amine class.[1] In the absence of a compound-specific Safety Data Sheet (SDS) for this exact research intermediate, safety protocols must be extrapolated from its functional group properties and close structural analogs (e.g., N-methylcyclohexylamine, CAS 100-60-7).[1]

Critical Hazard Classification:

  • Skin/Eye: Category 1B Corrosive. Causes severe skin burns and eye damage.[1][2] Irreversible corneal opacity can occur within seconds of exposure.[1]

  • Respiratory: Mucous membrane destruction; high volatility poses inhalation risks.[1]

  • Reactivity: Incompatible with strong oxidizers and acids; reacts with atmospheric CO₂ to form carbamates (crusting).[1]

Part 1: The Multi-Barrier PPE Strategy

As a Senior Application Scientist, I advise against the "standard lab kit" approach. Amines are notorious for permeating standard nitrile gloves faster than their degradation is visible.[1] The following protocol uses a Time-to-Breakthrough (TTB) logic.

Hand Protection: The "Splash vs. Immersion" Protocol
Contact ScenarioRecommended MaterialLayering StrategyTechnical Rationale
Incidental (Splash) Nitrile (Double-Gloved) Inner: 4 mil (Orange/White)Outer: 5-8 mil (Blue/Purple)Nitrile offers fair resistance to aliphatic amines but degrades.[1] Double gloving provides a ~15-minute buffer to doff contaminated outer gloves safely.[1]
Intentional (Handling) Laminate Film (EVOH) Silver Shield® / 4H® (worn under outer nitrile for dexterity)Critical: Amines can permeate nitrile in <30 mins.[1] Laminate film provides >480 min TTB against aggressive amines.[1]
Spill Cleanup Butyl Rubber Thick Butyl (25+ mil)Butyl rubber offers superior resistance to ketones and amines compared to standard neoprene.[1]

Scientist’s Note: Do not use Latex or PVC.[1] Aliphatic amines attack the polymer matrix of natural rubber, leading to immediate structural failure.

Respiratory & Eye Protection
  • Primary Engineering Control: All handling must occur within a certified chemical fume hood (Face velocity: 100 fpm).

  • Respiratory Backup: If hood work is compromised or during spill cleanup, use a Full-Face Respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.[1]

    • Why: Half-masks leave eyes exposed to corrosive vapors.[1]

  • Eye Protection:

    • Standard: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to vapor corrosivity.[1]

    • High Risk: Add a Polycarbonate Face Shield over goggles during transfer or synthesis steps involving heat.[1]

Part 2: Operational Workflows & Logic

PPE Selection Decision Tree

PPE_Selection Start Start: Handling N-methylcyclohexanepropanamine Volume Assess Volume & Duration Start->Volume SmallScale < 10mL / Transient Handling Volume->SmallScale Analytical/Aliquot LargeScale > 10mL / Synthesis / Heating Volume->LargeScale Prep/Reaction GloveChoice1 Double Nitrile (min 5 mil outer) Change every 30 mins SmallScale->GloveChoice1 GloveChoice2 Laminate Liner (Silver Shield) + Nitrile Outer LargeScale->GloveChoice2 RespCheck Is Fume Hood Available? GloveChoice1->RespCheck GloveChoice2->RespCheck HoodYes Standard: Splash Goggles + Lab Coat RespCheck->HoodYes Yes (Sash @ 18") HoodNo CRITICAL STOP: Full Face Respirator (OV/AM) + Butyl Apron RespCheck->HoodNo No / Spill

Figure 1: Decision logic for selecting appropriate protective equipment based on operational scale and engineering control availability.

Part 3: Emergency Response & Decontamination

This section details self-validating protocols. If the steps do not produce the expected visual/sensory result (e.g., pH neutralization), the hazard is not contained.

Skin Exposure Response[1][2][3][4][5][6][7][8][9][10]
  • Immediate Action: Drench for 15 minutes minimum .[1][2][3][4]

  • The "Soap" Rule: Do not just use water. Amines are organic bases and can be oily/lipophilic.[1] Use PEG-400 (Polyethylene Glycol) or mild soapy water to solubilize the amine from the skin pores.[1] Water alone may bead off, leaving residue.

  • Validation: Use pH paper on the wetted skin surface after washing. It must read pH 7.[1] If pH > 8, continue washing.

Spill Management (Chemical Specific)
  • Evacuation: If >100mL is spilled outside a hood, evacuate the lab. The vapor pressure of cyclohexyl-amines can rapidly exceed STEL (Short-Term Exposure Limits).[1]

  • Neutralization:

    • Cover spill with Dry Sand or Vermiculite (Avoid paper towels; they increase surface area for evaporation).[1]

    • Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid ).[1]

    • Observation: Look for mild bubbling or heat generation (exothermic neutralization).[1] This confirms the reaction is neutralizing the amine.

Part 4: Storage & Waste Disposal

Storage Hierarchy:

  • Segregation: Store in a dedicated "Corrosive - Base" cabinet. Keep separate from "Corrosive - Acid" and "Oxidizers" (e.g., Nitric Acid) to prevent violent neutralization or fire.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] Secondary amines absorb CO₂ from the air to form solid carbamates, which can clog caps and cause pressure buildup.

Disposal Protocol:

  • Stream: Basic Organic Waste.

  • Labeling: Must explicitly state "Aliphatic Amine" and "Corrosive pH > 12".[1]

  • Container: High-density polyethylene (HDPE).[1] Do not use metal containers (corrosion risk).[1]

References

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: N-Methylcyclohexylamine. Retrieved from [1]

    • Rationale: Serves as the primary structural analog for hazard extrapol
  • PubChem. (n.d.).[1][5] Compound Summary: N-Cyclohexyl-N-methylamine.[1] National Library of Medicine.[1] Retrieved from [1]

  • Ansell Chemical Resistance Guide. (2022).[1] Permeation & Degradation Data for Amines. Retrieved from [1]

    • Rationale: Source for the "Nitrile vs.
  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [1]

Sources

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